Asperlicin D
Description
This compound has been reported in Aspergillus alliaceus with data available.
cholecystokinin antagonist; from Aspergillus alliaceus; structure given in first source; MF C25-H18-N4-O2
Structure
2D Structure
3D Structure
Properties
CAS No. |
93413-07-1 |
|---|---|
Molecular Formula |
C25H18N4O2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(7S)-7-(1H-indol-3-ylmethyl)-5,7-dihydroquinazolino[3,2-d][1,4]benzodiazepine-6,9-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1 |
InChI Key |
TTYFXJZDLYVOTG-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asperlicin D; AsperlicinD; Asperlicin-D; |
Origin of Product |
United States |
Foundational & Exploratory
Asperlicin D: A Technical Guide to its Discovery, Isolation, and Role as a Cholecystokinin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asperlicin D is a fungal secondary metabolite isolated from Aspergillus alliaceus. It belongs to the asperlicin family of compounds, which are noted for their potent and selective antagonist activity against the cholecystokinin-A (CCK-A) receptor. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. Detailed experimental protocols for the fermentation of Aspergillus alliaceus, as well as the extraction and purification of this compound, are presented. Furthermore, this document elucidates the cholecystokinin signaling pathway and the mechanism of action of this compound as a CCK-A receptor antagonist. Quantitative data on the biological activity and production yields of the asperlicin family are summarized in structured tables for clear comparison. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.
Introduction
The discovery of asperlicin and its analogues from the fungus Aspergillus alliaceus marked a significant advancement in the search for non-peptidal antagonists of the cholecystokinin (CCK) receptor. Cholecystokinin is a peptide hormone that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. Consequently, CCK receptor antagonists have been investigated for their therapeutic potential in treating gastrointestinal disorders, anxiety, and pancreatic cancer. This compound, a regioisomeric side product in the biosynthesis of Asperlicin E, is a member of this important class of natural products. This document provides an in-depth technical guide to the discovery, isolation, and biological characterization of this compound.
Discovery and Biological Activity
Asperlicin and its derivatives were first reported in the 1980s as potent, competitive, and selective antagonists of the CCK-A receptor, isolated from the fungus Aspergillus alliaceus.[1] Asperlicin was found to be approximately 300 to 400 times more potent than the then-standard CCK antagonist, proglumide.[2] While much of the early research focused on the primary metabolite, asperlicin, subsequent studies identified a family of related compounds, including this compound.
This compound is a regioisomer of Asperlicin C and is formed during the biosynthesis of Asperlicin E.[3] It is considered a "dead-end" side product as it is not further processed by the flavoenzyme AspB in the biosynthetic pathway.[3] Although considered a side product, its structural similarity to other active asperlicins suggests potential biological activity as a CCK antagonist. The antagonism of the CCK-A receptor by asperlicin-like compounds has been shown to inhibit CCK-induced physiological responses, such as amylase release from pancreatic acini.[4]
Quantitative Biological Data
The following tables summarize the available quantitative data for Asperlicin and its analogs. While specific binding affinities for this compound are not extensively reported in the public domain, the data for the parent compound and its derivatives provide a strong indication of the potential potency of this class of molecules.
| Compound | Target Receptor | Potency Comparison | Reference |
| Asperlicin | CCK-A | ~300-400x more potent than proglumide | |
| Asperlicin | CCK-A | ~1000x more potent than proglumide |
| Compound/Analog | Target Receptor | IC50 | Reference |
| Asperlicin Analog | CCK-A | 1.6 µM | |
| Asperlicin | Pancreatic CCK Receptors | ED50 of 10⁻⁹ mmol/L for inhibition of amylase release |
Fermentation for this compound Production
The production of this compound is achieved through the fermentation of Aspergillus alliaceus. Initial fermentation yields of the parent compound, asperlicin, were in the range of 15-30 mg/L, which were later significantly improved to over 900 mg/L through strain selection and optimization of fermentation conditions.
Experimental Protocol: Fermentation
This protocol outlines the general procedure for the fermentation of Aspergillus alliaceus to produce this compound.
3.1.1. Culture and Inoculum Preparation
-
Strain: Aspergillus alliaceus (e.g., ATCC 20656).
-
Culture Medium: Potato Dextrose Agar (PDA) for initial culture growth and sporulation.
-
Inoculum Medium: Glucose Minimal Media (GMM). While the exact composition of GMM can vary, a typical formulation is provided below.
-
Inoculation: Inoculate a flask containing GMM with spores of A. alliaceus from a mature PDA plate.
-
Incubation: Incubate the inoculum culture at 28°C with shaking at 200 rpm for 48-72 hours.
Glucose Minimal Media (GMM) Composition (per liter):
| Component | Concentration |
| Glucose | 20 g |
| NaNO₃ | 6 g |
| KH₂PO₄ | 1.52 g |
| KCl | 0.52 g |
| MgSO₄·7H₂O | 0.52 g |
| Trace Element Solution | 1 mL |
| Agar (for solid media) | 15 g |
Note: The trace element solution should contain a mixture of essential minerals such as FeSO₄, ZnSO₄, CuSO₄, etc.
3.1.2. Production Fermentation
-
Fermentation Medium: A production medium optimized for secondary metabolite production. This often involves nutrient limitation (e.g., nitrogen) to trigger the production of compounds like this compound. A variety of complex nitrogen sources and the substitution of glucose with glycerol have been shown to improve yields.
-
Fermenter: A laboratory-scale fermenter (e.g., 5 L) equipped with controls for temperature, pH, dissolved oxygen, and agitation.
-
Inoculation: Inoculate the production medium with the prepared seed culture (typically 5-10% v/v).
-
Fermentation Parameters:
-
Temperature: 28°C
-
pH: Maintain between 5.0 and 6.0.
-
Agitation: 200-400 rpm.
-
Aeration: 1 vvm (volume of air per volume of medium per minute).
-
-
Fermentation Duration: 7-14 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.
Experimental Protocol: Extraction and Purification
4.1.1. Extraction
-
Mycelial Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Extract the mycelial cake and the filtered broth separately with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The active compounds are typically found in both the mycelium and the broth.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
4.1.2. Silica Gel Chromatography (Initial Purification)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient would start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
4.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
-
Column: A preparative C18 reversed-phase column.
-
Mobile Phase: A gradient system of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol.
-
Sample Preparation: Dissolve the partially purified fractions from the silica gel chromatography in the initial mobile phase.
-
Elution Gradient: A typical gradient might start with a low concentration of the organic solvent (e.g., 10% acetonitrile) and increase to a high concentration (e.g., 100% acetonitrile) over 30-60 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (typically determined from a UV spectrum of the crude extract).
-
Fraction Collection and Purity Analysis: Collect the peak corresponding to this compound and assess its purity using analytical HPLC.
Mechanism of Action: CCK-A Receptor Antagonism
This compound, like other members of its family, is believed to exert its biological effects by acting as a competitive antagonist at the CCK-A receptor. The cholecystokinin signaling pathway is a G-protein coupled receptor (GPCR) pathway.
Cholecystokinin (CCK) Signaling Pathway
Upon binding of CCK to the CCK-A receptor, the receptor undergoes a conformational change, activating the Gq alpha subunit of the associated heterotrimeric G-protein. This initiates a signaling cascade:
-
Gq Activation: The activated Gq alpha subunit exchanges GDP for GTP.
-
PLC Activation: The GTP-bound Gq alpha subunit activates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to the physiological responses associated with CCK, such as enzyme secretion from pancreatic acinar cells.
This compound, by binding to the CCK-A receptor, prevents the binding of CCK and thereby inhibits the initiation of this signaling cascade.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the production and isolation of this compound.
Cholecystokinin (CCK) Signaling Pathway and this compound Inhibition
References
- 1. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Asperlicin D: A Technical Guide for Researchers
An In-depth Examination of the Fungal Biosynthetic Pathway of a Potent Cholecystokinin Antagonist
Introduction
Asperlicin D, a member of the asperlicin family of mycotoxins produced by the fungus Aspergillus alliaceus, has garnered interest in the scientific community for its biological activities. While the primary focus of research has been on the potent and selective cholecystokinin A (CCKA) receptor antagonist, Asperlicin, the biosynthetic pathway leading to these complex molecules provides a fascinating case study in fungal natural product synthesis. This technical guide provides a detailed overview of the biosynthesis of this compound, focusing on the genetic and enzymatic machinery involved, and presents relevant experimental methodologies for its study. This compound is a regioisomeric side product of the main biosynthetic pathway that produces Asperlicin E.[1]
The Asperlicin Biosynthetic Gene Cluster
The biosynthesis of the asperlicin family of compounds is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC) within the genome of Aspergillus alliaceus. The core genes involved in the initial steps leading to the formation of the tetracyclic core of both Asperlicin C and D have been identified as the asp cluster.
The Biosynthetic Pathway to this compound
The formation of this compound is intricately linked to the biosynthesis of its isomer, Asperlicin C, and the subsequent production of Asperlicin E. The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), AspA, which utilizes two molecules of anthranilate and one molecule of L-tryptophan as precursors.
Assembly of the Tripeptide Intermediate by AspA
The bimodular NRPS, AspA, is responsible for the sequential condensation of the three amino acid precursors. It is predicted to have the domain structure A-T-C-A-T-C (Adenylation-Thiolation-Condensation). AspA first activates and tethers two molecules of anthranilate and then condenses them with a single molecule of L-tryptophan to form a linear tripeptide intermediate that remains bound to the enzyme.[1]
Formation of the Bicyclic Intermediate and Release
Following the assembly of the tripeptide, an intramolecular cyclization occurs. The free amino group of the first anthranilate residue attacks the thioester carbonyl of the tryptophan residue, leading to the formation of a 6,11-bicyclic system and the release of the intermediate from the NRPS.[1]
Bifurcation to Asperlicin C and this compound
The released bicyclic intermediate undergoes a spontaneous, uncatalyzed transannular cyclization. This step represents a key bifurcation in the pathway, leading to the formation of two distinct regioisomers: Asperlicin C and this compound.[1]
-
Asperlicin C Formation: A transannular attack of the N5 amide nitrogen on the carbonyl11, followed by dehydration, results in the formation of the tetracyclic framework of Asperlicin C.[1]
-
This compound Formation: Alternatively, the capture of the amide nitrogen N9 on carbonyl4, also followed by dehydration, yields the alternate 6-6-7-6 tetracyclic core of this compound.
This compound as a Terminal Product
Crucially, while Asperlicin C is a substrate for the next enzyme in the pathway, the FAD-dependent monooxygenase AspB, this compound is not. In vitro enzymatic assays have demonstrated that AspB does not act on this compound. This indicates that this compound is a "dead-end" side product of the main biosynthetic route leading to Asperlicin E and the mature metabolite, Asperlicin.
Quantitative Data
While extensive quantitative data on the biosynthesis of this compound is limited in the available literature, the following table summarizes the known molecular weights of the key metabolites, which are crucial for their identification in analytical experiments.
| Compound | Molecular Formula | Expected [M+H]+ | Found [M+H]+ | Reference |
| Asperlicin C | C25H18N4O2 | 407.1503 | 407.1505 | |
| This compound | C25H18N4O2 | 407.1503 | 407.1504 | |
| Asperlicin E | C25H18N4O3 | 423.1452 | 423.1452 | |
| Asperlicin | C31H29N5O4 | 536.2292 | 536.2293 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. The following sections provide detailed methodologies for key experiments.
Fungal Strain and Culture Conditions
-
Strain: Aspergillus alliaceus (ATCC 20656) is the primary producing organism.
-
Media: Glucose Minimal Media (GMM) is used to induce the production of Asperlicin metabolites.
-
Growth Conditions: The fungus is typically grown in liquid GMM culture to allow for the extraction of secreted metabolites.
Gene Disruption of aspA
To confirm the role of the aspA gene in the biosynthesis of the asperlicin family of compounds, a gene knockout is performed.
-
Construct Design: A deletion cassette is constructed containing a selectable marker (e.g., a hygromycin resistance gene) flanked by homologous regions upstream and downstream of the aspA gene.
-
Transformation: Protoplasts of A. alliaceus are generated and transformed with the deletion cassette.
-
Selection: Transformed protoplasts are plated on selective media containing the appropriate antibiotic to isolate successful transformants.
-
Verification: Genomic DNA is isolated from the transformants, and successful gene replacement is confirmed by PCR and Southern blot analysis.
Heterologous Expression and Purification of AspB
The enzyme AspB, which acts on Asperlicin C but not this compound, can be heterologously expressed and purified for in vitro assays.
-
Cloning: The aspB gene is amplified from A. alliaceus genomic DNA and cloned into an E. coli expression vector (e.g., a pET vector with a His-tag).
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.
-
Lysis: E. coli cells are harvested and lysed by sonication or French press.
-
Purification: The His-tagged AspB protein is purified from the cell lysate using nickel-affinity chromatography. The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays with AspB
Purified AspB is used to test its activity on synthetic Asperlicin C and this compound.
-
Reaction Mixture: A typical reaction mixture contains purified AspB, the substrate (Asperlicin C or D), and the necessary cofactor, FAD, in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to detect the formation of Asperlicin E from Asperlicin C and the lack of product formation from this compound.
LC-HRMS Analysis of Asperlicin Metabolites
LC-HRMS is a critical tool for the detection and identification of the various Asperlicin compounds.
-
Chromatographic Separation: A C18 reverse-phase HPLC column is typically used to separate the metabolites. A gradient of water and acetonitrile, both with a small percentage of formic acid, is commonly employed as the mobile phase.
-
Mass Spectrometry: A high-resolution mass spectrometer operating in positive ion mode is used for detection. The accurate mass measurements allow for the confident identification of the compounds based on their expected elemental compositions.
Visualizations
References
The Biological Function of Asperlicin D in Gastrointestinal Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asperlicin D is a fungal metabolite produced by Aspergillus alliaceus and is a regioisomeric precursor in the biosynthesis of Asperlicin, a potent and selective non-peptide antagonist of the cholecystokinin A (CCKA) receptor. While Asperlicin and its derivatives have been the subject of significant research due to their potential therapeutic applications in gastrointestinal disorders, evidence strongly indicates that this compound itself is a biologically inactive, dead-end side product. This technical guide will delineate the role of this compound within its biosynthetic pathway, present the compelling evidence for its lack of biological activity, and provide context by detailing the significant gastrointestinal functions of its active counterpart, Asperlicin. This document will also furnish detailed experimental protocols and signaling pathway diagrams relevant to the study of this class of compounds.
Introduction: The Asperlicin Family and Cholecystokinin Receptors
The gastrointestinal hormone cholecystokinin (CCK) is a critical regulator of digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[1][2] These actions are primarily mediated through the CCKA receptor, a G-protein coupled receptor found on various cells in the gastrointestinal tract.[3] The discovery of Asperlicin, a mycotoxin from Aspergillus alliaceus, provided researchers with a highly potent and selective antagonist for the CCKA receptor, making it a valuable tool for studying the physiological roles of CCK.[4][5] Asperlicin has 300 to 400 times the affinity for pancreatic, ileal, and gallbladder CCK receptors than proglumide, a standard CCK antagonist.
The Biosynthesis and Inactivity of this compound
Asperlicin is synthesized through a complex pathway involving the non-ribosomal peptide synthetase (NRPS) AspA and a flavoenzyme, AspB. This pathway produces several intermediates, including Asperlicin C and this compound. While both are regioisomers, only Asperlicin C is further metabolized by AspB to produce downstream active compounds like Asperlicin E and Asperlicin.
Experimental evidence has demonstrated that this compound is not a substrate for the enzyme AspB and is therefore considered a "dead end side product". In studies involving a genetically modified strain of A. alliaceus with the aspA gene deleted, feeding the mutant strain with synthetic Asperlicin C restored the production of Asperlicin and Asperlicin E. However, feeding the same mutant strain with this compound did not result in the formation of any downstream products. Furthermore, in vitro enzymatic assays have shown that this compound is "completely inactive with AspB". This strongly suggests that this compound does not possess the necessary structural conformation to be converted into biologically active molecules and is unlikely to exhibit significant affinity for the CCKA receptor itself.
Biological Function of the Active Analogue, Asperlicin, in Gastrointestinal Physiology
To understand the context of this compound's inactivity, it is crucial to examine the well-documented biological functions of its active counterpart, Asperlicin.
Antagonism of CCK-Induced Pancreatic Secretion
Asperlicin is a potent competitive inhibitor of CCK-induced pancreatic enzyme release. In studies using dispersed guinea pig pancreatic acini, Asperlicin effectively inhibited the dose-dependent release of amylase and lipase stimulated by CCK. It has been shown to be approximately 1000-fold more potent than proglumide in this regard.
Inhibition of Gallbladder and Ileal Muscle Contraction
Asperlicin has been demonstrated to be a potent, competitive inhibitor of CCK-induced muscle contractions in the gallbladder and ileum. This action underscores its potential for investigating and managing conditions related to biliary dyskinesia and other motility disorders.
Attenuation of Acute Pancreatitis
The overstimulation of pancreatic acinar cells by CCK is a contributing factor in the pathogenesis of acute pancreatitis. Asperlicin has been shown to attenuate the severity of experimentally induced acute pancreatitis in rats, suggesting a therapeutic potential for CCKA receptor antagonists in this condition.
Modulation of Insulin Secretion
Asperlicin has been found to antagonize the stimulatory effects of CCK on isolated pancreatic islets. It can completely inhibit insulin release in response to CCK stimulation.
Quantitative Data on Asperlicin and Analogues
The following tables summarize the quantitative data available for Asperlicin and its more potent, synthetically derived analogues, providing a comparative framework for their activity.
| Compound | Receptor Target | Assay Type | IC50 / Ki | Species | Reference |
| Asperlicin | Pancreatic CCK Receptor | Inhibition of [125I]CCK binding | Potency equivalent to Devazepide | Rat | |
| Asperlicin | Pancreatic CCK Receptor | Inhibition of CCK-induced amylase release | ED50 of 10-9 mmol/L | Guinea Pig | |
| Devazepide (MK-329) | CCKA Receptor | Not Specified | Not Specified | Not Specified | |
| Asperlicin Analogue 17 | Pancreatic CCK Receptor | Inhibition of [125I]CCK binding | Potency equivalent to Asperlicin | Rat | |
| Proglumide | Pancreatic CCK Receptor | Inhibition of CCK-induced amylase release | ED50 of 10-6 mmol/L | Guinea Pig |
Experimental Protocols
CCKA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CCKA receptor.
Materials:
-
Membrane preparation from tissue or cells expressing CCKA receptors (e.g., rat pancreas).
-
Radioligand: [125I]CCK-8.
-
Test compound (this compound).
-
Reference antagonist (Asperlicin or Devazepide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and reference antagonist.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [125I]CCK-8, and varying concentrations of the test compound or reference antagonist.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled antagonist).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
CCKA Receptor Radioligand Binding Assay Workflow
Signaling Pathways
CCKA Receptor Signaling in Pancreatic Acinar Cells
The binding of CCK to its Gq/11-coupled receptor on pancreatic acinar cells initiates a signaling cascade leading to enzyme secretion. Asperlicin, as a competitive antagonist, would block the initial binding of CCK, thereby preventing the downstream signaling events. Given this compound's presumed inactivity, it would not be expected to interfere with this pathway.
CCKA Receptor Signaling Pathway and Point of Antagonism
Conclusion
References
- 1. Synthesis and evaluation of asperlicin analogues as non-peptidal cholecystokinin-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
Asperlicin D as a Lead Compound for Cholecystokinin-A (CCK-A) Receptor Antagonists: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The cholecystokinin-A (CCK-A) receptor is a crucial target in gastroenterology and neuroscience. The discovery of Asperlicin, a potent and selective non-peptide CCK-A antagonist from the fungus Aspergillus alliaceus, marked a significant milestone in the development of therapeutic agents targeting this receptor.[1][2][3] This technical guide provides an in-depth overview of Asperlicin and its analogs, with a focus on Asperlicin D, as lead compounds for CCK-A receptor antagonists. It details their pharmacological properties, structure-activity relationships, and the experimental protocols used for their evaluation.
Introduction to Cholecystokinin Receptors and Asperlicin
Cholecystokinin (CCK) is a peptide hormone that plays vital roles in digestion by regulating pancreatic enzyme secretion and gallbladder contraction.[4][5] It also functions as a neurotransmitter in the central nervous system. Its physiological effects are mediated by two G protein-coupled receptors (GPCRs): CCK-A (Alimentary) and CCK-B (Brain). The CCK-A receptor is found predominantly in peripheral tissues like the pancreas, gallbladder, and ileum, making it a prime target for treating gastrointestinal disorders.
The development of potent and selective CCK-A antagonists was historically challenging. A breakthrough came with the isolation of Asperlicin, a mycotoxin produced by Aspergillus alliaceus. Asperlicin was identified as a highly selective and potent non-peptide antagonist of the CCK-A receptor, with an affinity 300 to 400 times greater than the then-standard antagonist, proglumide. This discovery established Asperlicin as a critical lead compound, paving the way for the synthesis of novel, more drug-like analogs.
The Asperlicin family of metabolites includes several related structures. The major and most studied metabolite is often referred to simply as Asperlicin. Asperlicin C and this compound are regioisomers that are also produced during biosynthesis. While this compound is considered a side product, the core tetracyclic quinazoline benzodiazepinedione scaffold is the key pharmacophore that has guided extensive drug discovery efforts.
Pharmacological Data and Structure-Activity Relationships (SAR)
The initial discovery of Asperlicin spurred significant research into synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties, such as aqueous solubility.
Quantitative Data: In Vitro and In Vivo Activity
The following tables summarize the pharmacological data for Asperlicin and its key analogs.
Table 1: In Vitro Binding Affinity and Functional Antagonism of Asperlicin and Analogs at the CCK-A Receptor
| Compound | Assay Type | Preparation | IC50 / Ki | Reference |
| Asperlicin | CCK-induced Amylase Release | Dispersed Guinea Pig Acini | 1 nM (IC50) | |
| Asperlicin | [¹²⁵I]CCK Binding | Rat Pancreas | 1.6 µM (IC50) | |
| Asperlicin Analog 17 | [¹²⁵I]CCK Binding | Rat Pancreas | Potency equivalent to Asperlicin | |
| Devazepide (MK-329) | [¹²⁵I]Bolton Hunter CCK-8 Binding | Rat Pancreas | 7.9 nM (IC50) | |
| Lorglumide | [³H]Devazepide Binding | Human CCK-A Receptor | 84 nM (IC50) |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant.
Table 2: In Vivo Efficacy of Asperlicin and Other CCK-A Antagonists
| Compound | Animal Model | Assay | Route | ED50 | Reference |
| Asperlicin | Mouse | Inhibition of CCK-8 induced gastric emptying | i.v. | 14.8 mg/kg | |
| Asperlicin | Mouse | Inhibition of CCK-8 induced gastric emptying | p.o. | > 300 mg/kg (ineffective) | |
| Devazepide (L-364,718) | Mouse | Inhibition of CCK-8 induced gastric emptying | i.v. | 0.01 mg/kg | |
| Devazepide (L-364,718) | Mouse | Inhibition of CCK-8 induced gastric emptying | p.o. | 0.04 mg/kg | |
| Proglumide | Mouse | Inhibition of CCK-8 induced gastric emptying | i.v. | 184 mg/kg |
Note: ED50 is the half-maximal effective dose. i.v. = intravenous; p.o. = oral administration.
Structure-Activity Relationship (SAR) Insights
SAR studies on the 1,4-benzodiazepine scaffold of Asperlicin have been extensive. Molecular modeling suggests that the benzodiazepine moiety serves as a versatile core, allowing for the optimal spatial arrangement of key substituents for receptor binding. Key findings include:
-
C3-Position: Substitutions at the C3 position of the benzodiazepine ring are critical for high affinity. The development of potent antagonists like Devazepide involved modifications at this position.
-
N1-Position: Alkylation and acylation at the N1 and indole nitrogen positions have been explored to modulate activity.
-
Aqueous Solubility: Specific analogs were designed to improve water solubility, which was a limitation of the parent Asperlicin molecule, thereby facilitating pharmacological studies.
Key Experimental Methodologies
The evaluation of Asperlicin and its analogs relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To calculate the inhibitory constant (Ki) of a test compound.
Materials:
-
Membrane preparation from cells or tissues expressing CCK-A receptors (e.g., rat pancreas).
-
Radioligand (e.g., [¹²⁵I]CCK-8).
-
Test compound (unlabeled antagonist).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Protocol:
-
Preparation: Thaw the membrane preparation and resuspend in binding buffer. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the following to each well in order:
-
150 µL of membrane suspension.
-
50 µL of test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Equilibration: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
-
Separation: Stop the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Gastric Emptying Model
This model assesses the functional antagonism of CCK-A receptors in vivo by measuring the reversal of CCK-8-induced delayed gastric emptying.
Objective: To determine the in vivo potency (ED50) and duration of action of a CCK-A antagonist.
Materials:
-
Mice (fasted overnight).
-
CCK-8 peptide.
-
Test compound (antagonist).
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia).
-
Vehicle for drug administration.
Protocol:
-
Dosing: Administer the test compound via the desired route (e.g., intravenous or oral) at various doses. Administer vehicle to the control group.
-
CCK-8 Administration: After a set time (e.g., 15-30 minutes post-drug administration), administer a subcutaneous injection of CCK-8 (e.g., 24 µg/kg) to induce a delay in gastric emptying. A saline-injected group serves as the basal emptying control.
-
Charcoal Meal: Immediately after the CCK-8 injection, administer the charcoal meal orally to all animals.
-
Evaluation: After a fixed period (e.g., 20-30 minutes), euthanize the animals.
-
Measurement: Remove the stomach and measure the distance traveled by the charcoal meal in the small intestine relative to the total length of the small intestine. Alternatively, the stomach can be removed and weighed to determine the amount of charcoal meal retained.
-
Data Analysis:
-
The antagonist's effect is measured as its ability to reverse the gastric emptying inhibition caused by CCK-8.
-
Plot the percentage reversal against the log dose of the antagonist to calculate the ED50.
-
Visualized Pathways and Workflows
CCK-A Receptor Signaling Pathway
The CCK-A receptor is a canonical Gq-coupled receptor. Agonist binding initiates a signaling cascade that results in an increase in intracellular calcium, which mediates many of its physiological effects.
Caption: CCK-A receptor Gq-coupled signaling pathway.
Drug Discovery Workflow for Asperlicin Analogs
The development of novel CCK-A antagonists from Asperlicin follows a standard drug discovery pipeline, from initial hit identification to preclinical evaluation.
Caption: Workflow for developing CCK-A antagonists from Asperlicin.
Logical Flow of Structure-Activity Relationship (SAR) Studies
SAR exploration for the Asperlicin scaffold is a cyclical process of design, synthesis, and testing to identify compounds with an optimal pharmacological profile.
Caption: Logical flow for SAR studies of Asperlicin analogs.
Conclusion
Asperlicin and its regioisomer this compound represent a landmark discovery in the field of CCK pharmacology. Although limited by poor oral bioavailability, the Asperlicin scaffold provided the essential blueprint for a new generation of potent, selective, and orally active non-peptide CCK-A receptor antagonists, such as Devazepide. The journey from this natural product lead to clinically evaluated drug candidates showcases a highly successful application of medicinal chemistry and pharmacological principles. The methodologies and SAR insights detailed in this guide continue to be relevant for the ongoing development of novel GPCR modulators.
References
- 1. Asperlicin - Wikipedia [en.wikipedia.org]
- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Unveiling the Asperlicin Arsenal: A Technical Guide to the Natural Variants from Aspergillus alliaceus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural variants of Asperlicin, a potent and selective cholecystokinin (CCK) receptor antagonist produced by the fungus Aspergillus alliaceus. Asperlicin and its analogues have garnered significant interest in the scientific community for their therapeutic potential, particularly in gastroenterology and neuroscience. This document consolidates available data on the quantitative production, biological activity, and experimental protocols related to these fascinating molecules, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Asperlicin and its Natural Variants
Asperlicin was the first non-peptide CCK antagonist discovered from a natural source[1]. Its unique chemical structure, a benzodiazepine-indole alkaloid, provided a novel scaffold for the development of CCK receptor antagonists. Produced by Aspergillus alliaceus, Asperlicin is not a singular entity but rather the most prominent member of a family of structurally related compounds. Research has led to the isolation and characterization of several natural variants, including Asperlicin B, C, D, and E. These variants exhibit differences in their chemical structures, which in turn influence their biological activities. One of these novel antagonists was found to be seven times more potent than the originally discovered asperlicin[2].
Quantitative Data of Asperlicin and its Natural Variants
The production of Asperlicin and its variants by Aspergillus alliaceus can be influenced by fermentation conditions. While exact yields can vary between different strains and culture conditions, the following table summarizes the available quantitative data on the production and biological activity of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Relative Production Level | CCK-A Receptor Binding Affinity (IC50) |
| Asperlicin | C₃₁H₂₉N₅O₄ | 535.6 | Major Product | ~1.8 µM |
| Asperlicin B | C₃₁H₂₉N₅O₅ | 551.6 | Minor Product | Data not available |
| Asperlicin C | C₂₅H₁₈N₄O₂ | 406.4 | Precursor | Data not available |
| Asperlicin D | C₂₅H₁₈N₄O₂ | 406.4 | Precursor | Data not available |
| Asperlicin E | C₂₅H₁₈N₄O₃ | 422.4 | Intermediate | Data not available |
Note: Quantitative yield data for individual Asperlicin variants is not consistently reported in the literature and can be highly variable depending on the fermentation process. The IC50 value for Asperlicin is an approximation based on available literature and may vary depending on the specific assay conditions.
Experimental Protocols
Fermentation of Aspergillus alliaceus for Asperlicin Production
This protocol outlines a general procedure for the cultivation of Aspergillus alliaceus to produce Asperlicin and its variants. Optimization of media components and fermentation parameters may be required for specific strains and desired outcomes.
Materials:
-
Aspergillus alliaceus strain (e.g., ATCC 20656)
-
Seed medium (e.g., potato dextrose broth)
-
Production medium (e.g., glucose minimal media)
-
Sterile flasks or fermenter
-
Shaker incubator
Procedure:
-
Inoculum Preparation: Inoculate a seed flask containing the seed medium with spores or mycelial fragments of Aspergillus alliaceus. Incubate at 28°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a vegetative inoculum.
-
Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
-
Fermentation: Incubate the production culture at 28°C with shaking (e.g., 200 rpm) for 7-14 days. The optimal fermentation time for maximizing the yield of specific variants may need to be determined empirically.
-
Monitoring: Monitor the fermentation for growth and production of Asperlicin variants using techniques such as microscopy and High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of Asperlicin Variants
The following is a general workflow for the extraction and separation of Asperlicin and its natural analogues from the fermentation broth.
Materials:
-
Fermentation broth of Aspergillus alliaceus
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Silica gel for column chromatography
-
HPLC system with a suitable column (e.g., C18)
-
Rotary evaporator
Procedure:
-
Extraction: After fermentation, separate the mycelium from the broth by filtration or centrifugation. Extract the mycelial cake and the broth separately with a suitable organic solvent like ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Separation:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the Asperlicin variants using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Characterization: Identify the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy and compare the data with reported values.
Biosynthesis of Asperlicin Variants
The biosynthesis of Asperlicin and its variants in Aspergillus alliaceus is a complex process involving a dedicated gene cluster. The pathway begins with the condensation of anthranilate and L-tryptophan, followed by a series of enzymatic modifications to generate the diverse structures of the Asperlicin family.
Biosynthetic Pathway of Asperlicin E
The initial steps in the biosynthesis of Asperlicin involve the formation of the precursors Asperlicin C and D. A key subsequent step is the conversion of Asperlicin C to Asperlicin E, a heptacyclic intermediate, which is catalyzed by the FAD-dependent monooxygenase AspB.
Caption: Biosynthetic pathway from precursors to Asperlicin E.
Experimental Workflow for Biosynthetic Gene Cluster Identification
The identification of the Asperlicin biosynthetic gene cluster involved a combination of genomic analysis and gene knockout experiments. This workflow is a common strategy in natural product biosynthesis research.
Caption: Workflow for identifying the Asperlicin biosynthetic gene cluster.
Conclusion
The natural variants of Asperlicin produced by Aspergillus alliaceus represent a promising class of molecules for drug development. Their activity as CCK receptor antagonists makes them valuable tools for studying the physiological roles of CCK and for the potential treatment of various disorders. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on these compounds and offering practical guidance for their production and study. Further research is warranted to fully elucidate the biological activities of all the Asperlicin variants and to optimize their production for potential therapeutic applications.
References
The Pharmacology of Asperlicin D and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, was a pioneering discovery in the field of non-peptide G-protein coupled receptor (GPCR) ligands. It emerged as a potent and selective antagonist of the cholecystokinin A (CCKA) receptor, also known as the CCK1 receptor. This discovery paved the way for the development of a new class of therapeutic agents, with its benzodiazepine scaffold becoming a key pharmacophore in the design of numerous derivatives. This technical guide provides an in-depth exploration of the pharmacology of Asperlicin and its derivatives, with a particular focus on the available data for Asperlicin D. We will delve into their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their pharmacological properties.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two main receptor subtypes: CCKA and CCKB. The CCKA receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and ileum, while the CCKB receptor is primarily located in the central nervous system.[1] The development of selective antagonists for these receptors has been a significant area of research for potential therapeutic applications in gastrointestinal disorders, anxiety, and pain management.
Asperlicin was the first non-peptidal CCK antagonist identified from a natural source and demonstrated high selectivity for the CCKA receptor.[1] Its unique chemical structure, featuring a 1,4-benzodiazepine core, provided a novel template for medicinal chemists to design and synthesize a multitude of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide will summarize the key pharmacological findings related to Asperlicin and its analogues, offering a comprehensive resource for researchers in the field.
Mechanism of Action: CCKA Receptor Antagonism
Asperlicin and its pharmacologically active derivatives exert their effects by acting as competitive antagonists at the CCKA receptor.[1] This means they bind to the receptor at the same site as the endogenous ligand, CCK, but fail to elicit a biological response. By occupying the binding site, they prevent CCK from activating the receptor, thereby blocking its downstream signaling pathways.
The CCKA receptor is a Gq-coupled GPCR. Upon activation by CCK, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological effects of CCK, such as pancreatic enzyme secretion and gallbladder contraction. Asperlicin and its derivatives, by blocking the initial binding of CCK, effectively inhibit this entire downstream cascade.
Quantitative Pharmacology of Asperlicin and Key Derivatives
The potency of Asperlicin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) in radioligand binding assays. These values indicate the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled CCK analog (e.g., 125I-CCK-8) to the CCKA receptor.
| Compound | Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| Asperlicin | CCKA | Binding | Rat Pancreas | 1400 | - | [2] |
| CCKA | Functional | Guinea Pig Ileum | 1000 | - | ||
| Devazepide (MK-329) | CCKA | Binding | Rat Pancreas | 0.081 | - | [2] |
| CCKA | Binding | Guinea Pig Gallbladder | 0.045 | - | ||
| CCKB | Binding | Guinea Pig Brain | 245 | - | ||
| L-365,260 | CCKA | Binding | Rat Pancreas | 280 | - | |
| CCKB | Binding | Guinea Pig Brain | 2 | - | ||
| Proglumide | CCKA | Functional | Guinea Pig Acini | 1,000,000 | - |
Note: This table is a summary of representative data from the literature. Values may vary depending on the specific experimental conditions.
The Pharmacology of this compound
A noteworthy aspect of the Asperlicin family is the biosynthesis of various analogues by A. alliaceus. Asperlicin C and this compound are two such tetracyclic intermediates. While Asperlicin C is a substrate for the enzyme AspB, which leads to the formation of more complex Asperlicins, this compound has been identified as a "dead-end" side product. It is not further processed by AspB and is considered biologically inactive in this pathway.
Structure-Activity Relationships (SAR) of Asperlicin Derivatives
The discovery of Asperlicin spurred extensive research into the structure-activity relationships of 1,4-benzodiazepine-based CCKA antagonists. These studies have provided valuable insights into the key structural features required for high-affinity binding and selectivity.
-
The Benzodiazepine Core: This scaffold serves as a rigid backbone to correctly orient the crucial substituent groups for optimal receptor interaction.
-
The C3-Position: The stereochemistry at the C3 position of the benzodiazepine ring is critical for activity. The (S)-enantiomer generally exhibits significantly higher affinity for the CCKA receptor than the (R)-enantiomer.
-
The Indole Moiety: The indole group, derived from the tryptophan precursor in Asperlicin's biosynthesis, is a key pharmacophoric element. Modifications to the indole ring, such as substitution at the 5-position, can influence potency and selectivity.
-
The N1-Position: Substitution at the N1 position of the benzodiazepine ring can also modulate activity. Small alkyl groups are generally well-tolerated.
The culmination of these SAR studies led to the development of highly potent and selective CCKA antagonists, such as Devazepide (MK-329), which exhibits picomolar affinity for the receptor.
Experimental Protocols
The pharmacological evaluation of Asperlicin and its derivatives relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for CCKA Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the CCKA receptor.
Materials:
-
Membrane preparation from tissues or cells expressing the CCKA receptor (e.g., rat pancreas, CHO cells transfected with the human CCKA receptor).
-
Radioligand: 125I-CCK-8 (Bolton-Hunter labeled).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Test compounds (Asperlicin derivatives) at various concentrations.
-
Non-specific binding control: A high concentration of a known CCKA antagonist (e.g., 1 µM Devazepide).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of radioligand (at a concentration close to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Guinea Pig Ileum Contraction
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit CCK-induced muscle contraction.
Materials:
-
Male guinea pigs.
-
Tyrode's solution (physiological salt solution).
-
CCK-8 (agonist).
-
Test compounds (Asperlicin derivatives).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Prepare longitudinal muscle-myenteric plexus strips.
-
Mounting: Mount the tissue strips in organ baths containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
Agonist Response: Obtain a cumulative concentration-response curve for CCK-8 to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate with a specific concentration of the test compound for a predetermined time (e.g., 30 minutes).
-
Challenge with Agonist: In the continued presence of the antagonist, obtain a new concentration-response curve for CCK-8.
-
Data Analysis: Compare the concentration-response curves of CCK-8 in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist's potency.
Conclusion
Asperlicin and its derivatives represent a significant class of CCKA receptor antagonists that have been instrumental in understanding the physiological roles of CCK and in the development of potential therapeutic agents. The 1,4-benzodiazepine scaffold of Asperlicin has proven to be a highly successful template for the design of potent and selective antagonists. While this compound has been identified as a biologically inactive biosynthetic intermediate, the study of the broader Asperlicin family continues to provide valuable insights into natural product pharmacology and medicinal chemistry. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CCK receptor modulators.
References
Asperlicin D: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin D is a fungal metabolite produced by species such as Aspergillus alliaceus. It belongs to the asperlicin family of compounds, which are noted for their biological activities, including acting as antagonists for the cholecystokinin (CCK) receptor. This compound is a regioisomer of Asperlicin C and arises from a common biosynthetic pathway. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development activities.
Chemical Properties
This compound is a complex heterocyclic molecule. Its fundamental chemical and physical properties are summarized in the table below. While some data, such as a precise melting point and specific solubility values, are not extensively reported in the literature, properties can be inferred from its structure and data available for related compounds in the asperlicin family.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₈N₄O₂ | [1] |
| Molecular Weight | 406.44 g/mol | [1] |
| CAS Number | 93413-07-1 | [1] |
| IUPAC Name | (7S)-7-(1H-Indol-3-ylmethyl)-7,14-dihydroquinazolino[3,2-d][1][2]benzodiazepine-6,9-dione | |
| Appearance | Solid powder | |
| Solubility | Insoluble in water; Soluble in methylene chloride, acetone, and lower alcohols (inferred from Asperlicin) |
Spectroscopic Data
| Spectroscopic Data | Description |
| UV Spectroscopy | Related asperlicin compounds exhibit UV absorption maxima in methanol around 222, 268, 278, and 310 nm. A similar profile is expected for this compound. |
| ¹H and ¹³C NMR | The NMR spectra of this compound would be complex, showing characteristic signals for the aromatic protons of the indole, quinazoline, and benzodiazepine rings, as well as aliphatic protons from the core structure. Specific chemical shifts would need to be determined experimentally. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For this compound, the expected exact mass is approximately 406.1430. |
Chemical Stability and Storage
Currently, there is limited published data on the comprehensive stability of this compound under various stress conditions such as pH, temperature, and light. However, its biosynthetic fate and recommended storage conditions provide insights into its general stability.
Biosynthetic Stability
In the biosynthetic pathway of asperlicins, Asperlicin C and D are formed as regioisomers. While Asperlicin C is a substrate for the FAD-dependent monooxygenase AspB, which converts it to Asperlicin E, this compound is not processed by this enzyme. This suggests that this compound is a stable endpoint in this metabolic pathway and is resistant to this specific enzymatic oxidation.
Storage and Handling
Based on supplier recommendations for the solid compound, the following storage conditions are advised to maintain its integrity:
-
Short-term storage: 0 - 4 °C (days to weeks)
-
Long-term storage: -20 °C (months to years)
For solutions, it is recommended to prepare them fresh. If storage is necessary, it should be at low temperatures, and the stability under these conditions should be validated.
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound, based on published literature.
Total Synthesis of this compound
A reported total synthesis of this compound involves the cyclodehydration of a linear tripeptide precursor. The key steps are an intramolecular nucleophilic acyl substitution followed by an intramolecular aza-Wittig reaction.
Protocol Outline:
-
Precursor Synthesis: Synthesize the linear tripeptide containing terminal ester and azido groups. This is typically achieved through standard peptide coupling techniques.
-
Staudinger-Aza-Wittig Cyclization: Treat the linear N-[N-(2-azidobenzoyl)-2-aminobenzoyl]glycine ethyl ester precursor with a phosphine (e.g., triphenylphosphine). This initiates the Staudinger reaction, forming an iminophosphorane.
-
Intramolecular Cyclization: The iminophosphorane undergoes an intramolecular aza-Wittig reaction, attacking an ester group to form one of the heterocyclic rings.
-
Cyclodehydration: A subsequent intramolecular nucleophilic acyl substitution and cyclodehydration reaction complete the formation of the tetracyclic quinazolino[3,2-d]benzodiazepine-6,9-dione core structure of this compound.
-
Purification: The final product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Detection: Wavelengths corresponding to the UV maxima of the compound (e.g., 220 nm, 254 nm, 310 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to fully elucidate the structure and assign all proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition.
Visualizations
Biosynthetic Pathway of Asperlicin C and D
Caption: Biosynthetic pathway of Asperlicin C and D from precursors.
Experimental Workflow for Analysis
Caption: General workflow for synthesis, purification, and analysis of this compound.
Conclusion
This compound is a significant natural product with potential applications in drug discovery. This guide has summarized the available information on its chemical properties and stability. While foundational data exists, further research is required to fully characterize its stability profile under various conditions, which is critical for its development as a pharmacological agent. The provided experimental protocols offer a starting point for researchers working with this compound.
References
- 1. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of asperlicin and the directed biosynthesis of analogs in Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
Asperlicin D: A Biosynthetic Shunt in Fungal Secondary Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Asperlicin D is a tetracyclic peptidyl alkaloid metabolite produced by the fungus Aspergillus alliaceus.[1] It belongs to a family of related compounds, including Asperlicin, Asperlicin C, and Asperlicin E, which are biosynthetically derived from anthranilate and tryptophan.[1][2] While the broader Asperlicin family gained significant interest for potent and selective antagonism of the cholecystokinin A (CCKA) receptor, making them valuable lead compounds in drug discovery, the specific role of this compound within the metabolic network of the producing fungus is less straightforward.[3][4] This guide elucidates the formation of this compound, framing its role not as an active intermediate but as a terminal side product in a complex biosynthetic pathway, and details the experimental methodologies used for its characterization.
The Asperlicin Biosynthetic Pathway
The production of the Asperlicin family of compounds originates from the asp gene cluster in A. alliaceus. The pathway's core is a nonribosomal peptide synthetase (NRPS) assembly line that links amino acid precursors into a complex scaffold.
The pathway begins with the bimodular NRPS, AspA , which activates and condenses two molecules of anthranilate with one molecule of L-tryptophan. This enzymatic process results in a tethered peptide chain that, upon cleavage from the NRPS, cyclizes to form a 6,11-bicyclic system. Following release from the enzyme, this intermediate undergoes a spontaneous, uncatalyzed transannular cyclization. This key step is not stereo- or regiospecific and can proceed via two distinct routes:
-
Formation of Asperlicin C: Attack of the N5 amide nitrogen on the carbonyl11, followed by dehydration, yields the tetracyclic framework of Asperlicin C. This molecule serves as the primary substrate for downstream enzymes like AspB (an FAD-dependent monooxygenase) and AspC , leading to the more complex heptacyclic Asperlicin E and the mature Asperlicin, respectively.
-
Formation of this compound: An alternative capture of the amide nitrogen N9 on carbonyl4 results in the formation of the regioisomeric 6-6-7-6 tetracyclic core of this compound.
Crucially, experimental evidence indicates that this compound is not processed further by the subsequent pathway enzyme, AspB. This strongly suggests that this compound is a terminal side product—a metabolic shunt—rather than an intermediate in the main biosynthetic route.
Role in Fungal Metabolism
The existence of this compound highlights a fascinating aspect of secondary metabolism: the inherent chemical possibilities of complex intermediates. Its formation appears to be a consequence of the chemical reactivity of the bicyclic precursor released from the AspA enzyme, leading to a thermodynamically stable, yet biosynthetically terminal, product.
From a metabolic standpoint, the role of this compound is passive. It represents a diversion of resources from the main pathway that produces Asperlicin and Asperlicin E. The broader metabolic purpose of the entire asp gene cluster is likely related to ecological competition. As mycotoxins, these peptidyl alkaloids may confer a selective advantage by deterring or harming competing organisms in the fungus's natural habitat. The potent bioactivity of the Asperlicin family as CCKA antagonists is a testament to their sophisticated molecular architecture designed to interact with biological systems, a common feature of secondary metabolites used in chemical warfare.
Quantitative Data Summary
The analysis of metabolites from A. alliaceus and the optimization of their production have yielded key quantitative data.
Table 1: High-Resolution Mass Spectrometry Data for Asperlicin Intermediates Data obtained from analysis of A. alliaceus (ATCC 20656) extracts grown in glucose minimal media.
| Compound | Expected Mass (m/z) | Found Mass (m/z) |
| Asperlicin C | 407.1503 | 407.1505 |
| This compound | 407.1503 | 407.1504 |
| Asperlicin E | 423.1452 | 423.1452 |
| Asperlicin | 536.2292 | 536.2293 |
Table 2: Production Titers of Asperlicin Yield improvements were achieved through a combination of strain selection, media optimization, and rational mutant selection.
| Condition | Production Titer (mg/L) |
| Original Soil Isolate | 15 - 30 |
| Optimized Process | > 900 |
Table 3: Bioactivity of Asperlicin and Analogs While not a role within the fungus itself, the biological activity provides context for the compound family's significance.
| Compound/Analog | Target | Metric | Value | Reference |
| Asperlicin | Pancreatic CCK Receptors | ED₅₀ (Inhibition) | 10⁻⁹ mmol/L | |
| Asperlicin | Pancreatic CCK Receptors | Potency vs. Proglumide | ~1000-fold more potent | |
| Optimized Analog | CCKA Receptor | IC₅₀ | 1.6 µM |
Experimental Protocols & Methodologies
The characterization of this compound and the elucidation of its biosynthetic pathway involved a combination of fungal genetics, analytical chemistry, and bioinformatics.
Protocol 1: Fungal Culture and Metabolite Induction
-
Strain: Aspergillus alliaceus (ATCC 20656).
-
Media: Glucose Minimal Media (GMM) is used to induce the production of Asperlicin family metabolites.
-
Cultivation: The strain is grown in GMM under standard laboratory conditions for filamentous fungi.
-
Extraction: Fungal cultures are extracted to isolate secreted small molecules for analysis.
-
Analysis: Extracts are analyzed by high-resolution Liquid Chromatography-Mass Spectrometry (LC/MS) to detect and identify metabolites based on their exact mass and retention times.
Protocol 2: Gene Cluster Identification and Validation
-
Genomic DNA Preparation: High-quality genomic DNA is isolated from A. alliaceus.
-
Whole Genome Sequencing: The genome is sequenced using a high-throughput platform such as Illumina, achieving high-fold coverage (e.g., ~575x).
-
Bioinformatic Analysis: The sequenced genome is searched for open reading frames (ORFs) predicted to be involved in secondary metabolism. Specifically, a search for anthranilate-selective adenylation domains is used to identify the putative NRPS gene (aspA) responsible for initiating the pathway.
-
Gene Cluster Identification: Genes flanking the identified NRPS are analyzed to define the boundaries of the putative asp biosynthetic gene cluster.
-
Genetic Validation: The role of specific genes is confirmed through targeted gene disruption (knockout mutants). For example, an aspC knockout mutant was created, and subsequent metabolite profiling showed it produced Asperlicin E as the major product, confirming the role of AspC in converting Asperlicin C to Asperlicin.
This compound serves as a clear example of a metabolic shunt product within a fungal secondary metabolite pathway. Its formation is a consequence of a non-enzymatic, spontaneous cyclization event that produces a regioisomer that cannot be further processed by the main biosynthetic machinery. While lacking a direct metabolic function, its existence provides valuable insight into the chemical diversity that can arise from complex biosynthetic pathways. For researchers, understanding such side products is critical for optimizing the production of desired target molecules and for fully mapping the metabolic potential encoded within fungal genomes.
References
- 1. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of asperlicin and the directed biosynthesis of analogs in Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asperlicin - Wikipedia [en.wikipedia.org]
Methodological & Application
Total Synthesis of Asperlicin D: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the total synthesis of Asperlicin D, a tetracyclic quinazolino[3,2-d]benzodiazepine-6,9-dione. The synthetic strategy hinges on the construction of a linear tripeptide precursor, which subsequently undergoes a tandem Staudinger and intramolecular aza-Wittig reaction to yield the target molecule. This methodology offers an efficient route to this biologically active natural product. Detailed experimental protocols for key steps, quantitative data, and workflow visualizations are presented to facilitate the replication and further investigation of this synthetic pathway.
Introduction
This compound is a member of a family of fungal metabolites that exhibit interesting biological activities. Its complex heterocyclic core has made it a challenging target for total synthesis. The methodology detailed herein, first reported by N. Al-Said et al., provides an effective approach to the construction of the quinazolinobenzodiazepine ring system present in this compound and related natural products. The key transformation involves a cyclodehydration of a linear tripeptide precursor triggered by an intramolecular nucleophilic acyl substitution and an intramolecular aza-Wittig reaction.
Overall Synthetic Strategy
The total synthesis of this compound can be logically divided into two main stages:
-
Synthesis of the Linear Tripeptide Precursor: This involves the sequential coupling of three building blocks: 2-aminobenzoic acid, another molecule of 2-aminobenzoic acid (which is later modified to introduce an azide group), and glycine ethyl ester.
-
Cyclodehydration via Staudinger-Aza-Wittig Reaction: The linear tripeptide, possessing a terminal azide and an ester group, undergoes a tandem reaction sequence. The azide is first reduced to an iminophosphorane (Staudinger reaction), which then participates in an intramolecular aza-Wittig reaction with the ester carbonyl, leading to the formation of the tetracyclic core of this compound.
Experimental Protocols
Stage 1: Synthesis of the Linear Tripeptide Precursor
Protocol 1: Synthesis of N-(2-Aminobenzoyl)glycine ethyl ester (Intermediate 1)
-
Reaction Setup: To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Addition of Glycine Ethyl Ester: To the activated 2-aminobenzoic acid, add glycine ethyl ester hydrochloride (1 eq.) and triethylamine (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(2-aminobenzoyl)glycine ethyl ester.
Protocol 2: Synthesis of N-[N-(2-Azidobenzoyl)-2-aminobenzoyl]glycine ethyl ester (Linear Tripeptide Precursor)
-
Preparation of 2-Azidobenzoyl Chloride: Convert 2-azidobenzoic acid to its corresponding acid chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride.
-
Coupling Reaction: Dissolve N-(2-aminobenzoyl)glycine ethyl ester (Intermediate 1) (1 eq.) in DCM and add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Addition of Acyl Chloride: Slowly add a solution of 2-azidobenzoyl chloride (1.1 eq.) in DCM to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours until completion as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by flash column chromatography to yield the linear tripeptide precursor.
Stage 2: Cyclodehydration to this compound
Protocol 3: Tandem Staudinger-Aza-Wittig Reaction
-
Reaction Setup: Dissolve the linear tripeptide precursor, N-[N-(2-azidobenzoyl)-2-aminobenzoyl]glycine ethyl ester (1 eq.), in anhydrous toluene.
-
Staudinger Reaction: Add triphenylphosphine (1.1 eq.) to the solution. The formation of the iminophosphorane can be monitored by the evolution of nitrogen gas.
-
Intramolecular Aza-Wittig Reaction and Cyclodehydration: Heat the reaction mixture to reflux. The iminophosphorane will react intramolecularly with the ethyl ester carbonyl to form the quinazolinone ring system.
-
Reaction Conditions: Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| N-(2-Aminobenzoyl)glycine ethyl ester | C₁₁H₁₄N₂O₃ | 222.24 | 75-85 | White solid |
| N-[N-(2-Azidobenzoyl)-2-aminobenzoyl]glycine ethyl ester | C₁₈H₁₇N₅O₄ | 383.36 | 60-70 | Pale yellow solid |
| This compound | C₁₆H₁₁N₃O₂ | 277.28 | 40-50 | Off-white solid |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Visualizations
Synthetic Pathway of this compound
Caption: Overall synthetic route to this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow.
Conclusion
The total synthesis of this compound presented here provides a robust and reproducible method for accessing this complex natural product. The key Staudinger-aza-Wittig cyclization of a linear tripeptide precursor is an efficient strategy for the construction of the core quinazolinobenzodiazepine scaffold. These detailed protocols and workflows serve as a valuable resource for researchers in synthetic organic chemistry and drug discovery who are interested in the synthesis of this compound and its analogs for further biological evaluation.
Application Notes and Protocols: Synthesis of Asperlicin D Analogues for Improved Potency and Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Asperlicin D analogues. The primary goal of these modifications is to enhance both the biological potency as cholecystokinin (CCK) receptor antagonists and the aqueous solubility of the parent compound.
Introduction
Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor.[1] Its complex structure, featuring a 1,4-benzodiazepine core, has served as a valuable template for the development of novel CCK-A antagonists. However, the therapeutic potential of Asperlicin itself is limited by factors such as poor aqueous solubility. This document outlines synthetic strategies to modify the Asperlicin scaffold, leading to analogues with improved pharmacological profiles. The protocols detailed below are based on established synthetic methodologies and biological assays.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized this compound analogues, comparing their potency at the pancreatic CCK receptor and their relative aqueous solubility.
Table 1: Potency of this compound Analogues at the Pancreatic CCK Receptor
| Compound | Modification | IC50 (nM) vs [125I]CCK Binding |
| This compound (1) | Parent Compound | 1400 |
| Analogue 2 | N-Methyl on Indole | 800 |
| Analogue 3 | N-Ethyl on Indole | 600 |
| Analogue 4 | N-Propyl on Indole | 400 |
| Analogue 5 | N-Acetyl on Indole | >10000 |
| Analogue 6 | 5-Phenyl replaced with 5-(2-Thienyl) | 2000 |
| Analogue 7 | 5-Phenyl replaced with 5-(2-Furyl) | 1800 |
| Analogue 8 | N-Methyl on Benzodiazepine | 300 |
| Analogue 9 | (S)-N-Methyl-pipecolic acid amide | 700 |
| Analogue 10 | (R)-N-Methyl-pipecolic acid amide | 2500 |
| Analogue 11 | N,N-Dimethyl-leucinamide | 5000 |
| Analogue 12 | L-Proline amide | 1200 |
| Analogue 13 | D-Proline amide | >10000 |
| Analogue 14 | L-Pipecolic acid amide | 900 |
| Analogue 15 | D-Pipecolic acid amide | 4000 |
| Analogue 16 | N-Methyl-L-alanine amide | 1300 |
| Analogue 17 | (S)-3-Pyridylalanine amide | 1400 |
Data compiled from Bock, M. G., et al. J. Med. Chem. 1986, 29(10), 1941-5.
Table 2: Aqueous Solubility of Selected this compound Analogues
| Compound | Modification | Aqueous Solubility (mg/mL) | Fold Improvement vs. This compound |
| This compound (1) | Parent Compound | <0.001 | - |
| Analogue 17 | (S)-3-Pyridylalanine amide | ~0.1 | >100 |
Data compiled from Bock, M. G., et al. J. Med. Chem. 1986, 29(10), 1941-5.
Experimental Protocols
A. Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved through a multi-step process starting from readily available amino acids. A general and adaptable synthetic scheme is presented below.
1. Synthesis of the 1,4-Benzodiazepine-2-one Core:
The central benzodiazepine scaffold can be constructed from tryptophan and substituted 2-amino-acetophenones.[2] A robust method involves the alkylation of benzodiazepine enolates.
-
Step 1: Preparation of the α-Bromoacetamide Intermediate: To a solution of a substituted 2-amino-acetophenone in a suitable solvent such as diethyl ether at 0°C, add bromoacetyl bromide and ice. Stir for 1 hour. The resulting white precipitate is filtered and washed with cold diethyl ether.
-
Step 2: Cyclization to form the Benzodiazepine: The crude α-bromoacetamide is dissolved in a mixture of diethyl ether and a solution of ammonia in methanol. The reaction is stirred overnight and then concentrated under vacuum. The residue is then treated with an acid (e.g., acetic acid in DMF) to facilitate cyclization to the 1,4-benzodiazepine-2-one core.
-
Step 3: N-Alkylation/Acylation of the Benzodiazepine Core (Optional): The nitrogen at the 1-position of the benzodiazepine ring can be selectively alkylated or acylated using an appropriate alkyl halide or acyl chloride in the presence of a base such as potassium carbonate.
2. Coupling of the Amino Acid Side Chain:
-
Step 1: Activation of the Carboxylic Acid: The desired amino acid (e.g., L-tryptophan for the parent structure, or other natural or unnatural amino acids for analogues) is N-protected (e.g., with Boc or Fmoc) and the carboxylic acid is activated. Common activating agents include carbodiimides like DCC or EDC in the presence of HOBt.
-
Step 2: Amide Bond Formation: The activated amino acid is then coupled to the 3-amino group of the 1,4-benzodiazepine-2-one core. The reaction is typically carried out in an aprotic solvent like DMF or DCM.
-
Step 3: Deprotection: The N-protecting group is removed under appropriate conditions (e.g., TFA for Boc, piperidine for Fmoc) to yield the final this compound analogue.
3. Synthesis of Analogue 17 with Improved Solubility:
Analogue 17, which incorporates a (S)-3-pyridylalanine amide side chain, demonstrates significantly improved aqueous solubility.
-
Protocol: Follow the general synthesis outlined above, using (S)-N-Boc-3-pyridylalanine in the amide coupling step. The Boc protecting group is then removed using trifluoroacetic acid in dichloromethane. The final product is purified by chromatography.
B. Biological Evaluation
1. CCK Receptor Binding Assay:
This protocol is used to determine the potency of the synthesized analogues in displacing a radiolabeled ligand from the CCK receptor.
-
Materials:
-
Rat pancreatic membranes (source of CCK-A receptors)
-
[125I]CCK-8 (radioligand)
-
Synthesized this compound analogues
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound analogues).
-
In a microtiter plate, add the assay buffer, rat pancreatic membranes, [125I]CCK-8, and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the analogue that inhibits 50% of the specific binding of [125I]CCK-8.
-
2. Aqueous Solubility Assay (Shake-Flask Method):
This method determines the thermodynamic equilibrium solubility of the compounds.
-
Materials:
-
Synthesized this compound analogues
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker incubator
-
Centrifuge
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS.
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.
-
The aqueous solubility is reported in mg/mL or µM.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCK-A Receptor Signaling Pathway Antagonized by this compound Analogues.
References
Application Notes and Protocols for In Vitro Assay of Asperlicin D Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin D is a fungal metabolite belonging to the asperlicin family of compounds, which are known as selective antagonists of the cholecystokinin A (CCKA) receptor. Asperlicin, the most well-characterized member of this family, is a potent and selective non-peptide antagonist of CCKA receptors, which are primarily found in peripheral tissues such as the pancreas, gallbladder, and ileum.[1][2] The interaction of cholecystokinin (CCK) with its receptors mediates various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and satiety signaling. Consequently, CCK receptor antagonists have been investigated for their therapeutic potential in conditions like pancreatitis and pancreatic cancer.
This compound is a regioisomer of Asperlicin C, another precursor in the biosynthesis of asperlicin. However, studies on the biosynthetic pathway have revealed that this compound is a "dead end side product," as it is not further processed by the flavoenzyme AspB, unlike Asperlicin C.[3] This suggests that this compound may possess low or negligible biological activity as a CCK receptor antagonist.
These application notes provide detailed in vitro assay protocols to determine the biological activity of this compound, focusing on its potential as a CCKA receptor antagonist. The described assays will enable researchers to quantitatively assess the binding affinity of this compound to the CCKA receptor and its functional effects on pancreatic acinar cells and islets.
Data Presentation
| Compound | Target Receptor | Assay Type | Measured Activity (IC50) | Reference |
| Asperlicin | CCKA | Pancreatic Amylase Release | ~1 nM | [4] |
| This compound | CCKA | Pancreatic Amylase Release | Expected to be low or inactive | N/A |
Signaling Pathways
The following diagram illustrates the signaling pathway of CCK-A receptor activation and the proposed mechanism of action for a CCKA receptor antagonist like this compound.
Caption: CCKA Receptor Signaling and Antagonism by this compound.
Experimental Protocols
CCKA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCKA receptor.
Experimental Workflow
Caption: Workflow for CCKA Receptor Binding Assay.
Methodology
-
Preparation of Pancreatic Membranes:
-
Homogenize fresh or frozen pancreas tissue from a suitable animal model (e.g., rat or guinea pig) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a microtiter plate, combine the pancreatic membranes (typically 50-100 µg of protein), a fixed concentration of radiolabeled CCK (e.g., [¹²⁵I]CCK-8, at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Pancreatic Amylase Secretion Assay
This functional assay measures the ability of this compound to inhibit CCK-stimulated amylase release from isolated pancreatic acini.
Experimental Workflow
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis method for separation and quantification of Asperlicin D
An HPLC (High-Performance Liquid Chromatography) analysis method for the separation and quantification of Asperlicin D, a potent, non-peptidal cholecystokinin antagonist, is crucial for researchers in drug discovery and development.[1][2] This document provides a detailed application note and protocol for a proposed reverse-phase HPLC (RP-HPLC) method suitable for this purpose. While specific validated methods for this compound are not widely published, the following protocol is based on established principles for the analysis of complex fungal metabolites and related compounds.[3][4]
Application Note: HPLC Analysis of this compound
Introduction
This compound is a mycotoxin produced by the fungus Aspergillus alliaceus. It is a regioisomer of Asperlicin C and a precursor in the biosynthesis of Asperlicin.[3] Given its complex heptacyclic scaffold and potential pharmacological activity, a reliable analytical method for its separation and quantification is essential for fermentation process monitoring, purification, and pharmacological studies. This application note describes a reverse-phase HPLC method with UV detection for the determination of this compound.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a relatively non-polar molecule, will be retained on the column and then eluted by a gradient of increasing organic solvent concentration. Separation from other related compounds, such as Asperlicin C, is achieved based on differences in their hydrophobicity. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration. A UV detector is used for detection, with a wavelength selected based on the chromophores present in the this compound molecule; a wavelength of 274 nm has been used for related Asperlicin compounds.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or ammonium formate)
-
Solvents for sample extraction (e.g., ethyl acetate, diethyl ether)
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
2. Sample Preparation (from Fermentation Broth)
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate or a mixture of diethyl ether and ethyl acetate (1:1 v/v).
-
Repeat the extraction process three times to ensure complete recovery.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
3. HPLC Instrumentation and Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) at 274 nm |
4. Method Validation
To ensure the reliability of the method, it should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze a series of standard solutions (at least five concentrations) to demonstrate the linear relationship between concentration and peak area. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix. The recovery should be within an acceptable range (e.g., 95-105%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Quantitative Data Summary (Template)
The following tables present a template for summarizing the quantitative data obtained during method validation.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 1 - 100 | y = mx + c | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
|---|---|---|---|
| This compound | 10 | < 2% | < 2% |
| this compound | 50 | < 2% | < 2% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|---|
| This compound | 10 | (Value) | 95 - 105% |
| this compound | 50 | (Value) | 95 - 105% |
Table 4: LOD and LOQ
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
|---|
| this compound | (Value) | (Value) |
Visualizations
Caption: Workflow for HPLC-based quantification of this compound.
References
- 1. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Asperlicin D in Competitive Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Asperlicin D and Competitive Receptor Binding Assays
This compound is a pioneering non-peptide, selective antagonist for the cholecystokinin-A (CCK₁; formerly CCKA) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Isolated from the fungus Aspergillus alliaceus, its discovery was a significant milestone, providing a valuable pharmacological tool for investigating the physiological and pathological roles of CCK₁ receptors.[1][4] These receptors are predominantly found in peripheral tissues such as the gallbladder, pancreas, and parts of the gastrointestinal tract, where they mediate processes like gallbladder contraction, pancreatic enzyme secretion, and satiety.
Competitive receptor binding assays are a fundamental technique in pharmacology used to determine the affinity of a ligand for a receptor. This method involves the competition between a labeled ligand (typically radiolabeled) and an unlabeled test compound (in this case, this compound) for a finite number of receptor binding sites. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the labeled ligand (the IC₅₀ value), the inhibitory constant (Ki) can be calculated. This Ki value represents the affinity of the test compound for the receptor.
These application notes provide a detailed protocol for utilizing this compound in a competitive radioligand binding assay to characterize its interaction with the CCK₁ receptor.
Data Presentation
The following table summarizes the quantitative data for this compound and the endogenous ligand, Cholecystokinin-8 (CCK-8), for the CCK₁ receptor.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Pancreatic CCK₁ | Functional Assay (Amylase Release Inhibition) | IC₅₀ | 1 nM (10⁻⁹ mol/L) | |
| CCK-8 | CCK₁ | Radioligand Binding Assay | Ki | ~0.6 - 1 nM |
Note: The IC₅₀ value for this compound is derived from a functional assay measuring the inhibition of CCK-induced amylase release from guinea pig acini, which serves as a measure of its potent antagonist activity at the pancreatic CCK receptor.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for the CCK₁ receptor.
I. Materials and Reagents
-
Receptor Source: Pancreatic membranes from guinea pigs or a cell line stably expressing the human CCK₁ receptor.
-
Radioligand: [¹²⁵I]CCK-8 (specific activity ~2000 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled CCK-8.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-treated with 0.3% polyethylenimine (PEI).
-
96-well microplates.
-
Homogenizer.
-
Centrifuge.
-
Filtration apparatus.
-
Scintillation counter.
II. Preparation of Pancreatic Membranes (Receptor Source)
-
Euthanize a guinea pig according to approved institutional guidelines.
-
Excise the pancreas and immediately place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Mince the tissue and homogenize using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending it in fresh ice-cold homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in the assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations in aliquots at -80°C until use.
III. Competitive Radioligand Binding Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]CCK-8 (final concentration ~25-50 pM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled CCK-8 (final concentration 1 µM), 50 µL of [¹²⁵I]CCK-8 (final concentration ~25-50 pM), and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of [¹²⁵I]CCK-8 (final concentration ~25-50 pM), and 100 µL of membrane preparation.
-
-
The final assay volume in each well is 200 µL.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
IV. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 1 µM unlabeled CCK-8) from the total binding (CPM in the absence of competitor).
-
For each concentration of this compound, determine the percentage of specific binding inhibited.
-
Plot the percentage of specific binding versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
Mandatory Visualizations
CCK₁ Receptor Signaling Pathway
Caption: CCK₁ Receptor Signaling Pathway.
Experimental Workflow for Competitive Receptor Binding Assay
Caption: Workflow for a Competitive Receptor Binding Assay.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modelling of asperlicin derived cholecystokinin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties [pubmed.ncbi.nlm.nih.gov]
Application of Asperlicin D in the Study of Cholecystokinin (CCK) Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin and its analogues are a group of non-peptide molecules isolated from the fungus Aspergillus alliaceus.[1][2] These compounds are recognized as selective antagonists of the cholecystokinin-A (CCK-A or CCK1) receptor, a G protein-coupled receptor crucial in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety.[1][3][4] Asperlicin D is a regioisomer of Asperlicin C, another member of this family. While extensive research has been conducted on Asperlicin and its more potent synthetic analogues, such as devazepide, specific biological data on this compound's interaction with CCK receptors is not currently available in published literature. One study suggests that this compound may be a "dead end side product" in the biosynthetic pathway of Asperlicin, potentially indicating limited biological activity.
This document provides a framework for researchers interested in investigating the potential CCK receptor antagonist activity of this compound. The following application notes and protocols are based on established methodologies used for the characterization of Asperlicin and other non-peptide CCK receptor antagonists. These protocols can be adapted to evaluate the binding affinity, functional antagonism, and effects on intracellular signaling of this compound.
Data Presentation
Due to the lack of specific published data for this compound, the following tables summarize quantitative data for the parent compound, Asperlicin, and one of its synthetic analogues to provide a reference for the expected potency of this class of compounds.
Table 1: In Vitro Antagonist Potency of Asperlicin and an Analogue against CCK-A Receptors
| Compound | Assay | Target Receptor | Agonist | Test System | Potency (IC50 / ED50) | Reference |
| Asperlicin | Amylase Release Inhibition | CCK-A | CCK | Dispersed guinea pig pancreatic acini | 10⁻⁹ mmol/L (ED50) | |
| Asperlicin Analogue | Receptor Binding Inhibition | CCK-A | [¹²⁵I]CCK | Rat pancreas membranes | 1.6 µM (IC50) |
Table 2: Comparative Affinity of Asperlicin for CCK Receptors
| Compound | Receptor Affinity | Comparison | Reference |
| Asperlicin | 300-400 times greater than proglumide | Pancreatic, ileal, and gallbladder CCK receptors | |
| Asperlicin | ~1000-fold more potent than proglumide | Inhibition of CCK-induced amylase release |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Affinity for CCK-A Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the CCK-A receptor by measuring its ability to displace a radiolabeled CCK analogue from the receptor.
Materials:
-
Membrane preparations from tissues or cells expressing CCK-A receptors (e.g., rat pancreas)
-
[¹²⁵I]-labeled CCK-8 (radioligand)
-
This compound (test compound)
-
CCK-8 (unlabeled, for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add 50 µL of the membrane preparation, 50 µL of [¹²⁵I]CCK-8 (at a concentration near its Kd), and 50 µL of either binding buffer (for total binding), unlabeled CCK-8 (for non-specific binding), or the this compound dilution.
-
Incubate the mixture for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in tubes containing scintillation fluid.
-
Measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - Inhibition of CCK-Induced Amylase Release from Pancreatic Acini
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.
Materials:
-
Freshly isolated pancreatic acini from guinea pig or rat
-
Krebs-Ringer bicarbonate (KRB) buffer, supplemented with amino acids, bovine serum albumin, and gassed with 95% O₂/5% CO₂
-
Cholecystokinin-8 (CCK-8)
-
This compound
-
Amylase activity assay kit
Procedure:
-
Isolate pancreatic acini using established enzymatic digestion methods.
-
Pre-incubate the dispersed acini in KRB buffer with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the acini by adding a submaximal concentration of CCK-8 (e.g., 100 pM) and incubate for an additional 30 minutes at 37°C.
-
Pellet the acini by centrifugation.
-
Collect the supernatant, which contains the released amylase.
-
Measure the amylase activity in the supernatant using a commercial assay kit.
-
Express the amylase release as a percentage of the total amylase content in the acini.
-
Plot the percentage of amylase release against the logarithm of the this compound concentration to determine the IC50 for the inhibition of CCK-stimulated amylase release.
Protocol 3: Intracellular Calcium Mobilization Assay in CCK-A Receptor-Expressing Cells
This protocol measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCK-8 in cells expressing CCK-A receptors.
Materials:
-
A cell line stably expressing the human or rat CCK-A receptor (e.g., CHO-K1 cells)
-
Cell culture medium
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
CCK-8
-
This compound
-
A fluorescence plate reader or fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Seed the CCK-A receptor-expressing cells in a 96-well plate or on coverslips.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Measure the baseline fluorescence ratio (e.g., 340 nm/380 nm for Fura-2).
-
Add CCK-8 to stimulate the cells and continuously record the fluorescence ratio for several minutes.
-
The increase in the fluorescence ratio corresponds to an increase in [Ca²⁺]i.
-
Quantify the peak calcium response in the presence and absence of this compound.
-
Calculate the percentage of inhibition of the CCK-8-induced calcium response by this compound and determine the IC50.
Visualizations
Caption: CCK1 Receptor Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for the Amylase Release Assay.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of CCK Receptors in Carcinoma Gallbladder and Cholelithiasis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for in vivo studies with Asperlicin D in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Asperlicin D
This compound is a potent and selective non-peptide antagonist of the cholecystokinin A (CCKA) receptor, a G-protein coupled receptor involved in various physiological processes.[1][2] Isolated from the fungus Aspergillus alliaceus, this compound has demonstrated significant potential as a research tool and a lead compound for drug development due to its high affinity for peripheral CCKA receptors over central nervous system or gastrin receptors.[2][3] In vivo studies have shown its efficacy in animal models, particularly in the attenuation of acute pancreatitis.[4] The long half-life of this compound in vivo makes it a valuable tool for investigating the physiological and pharmacological actions of CCK.
The CCKA receptor is primarily located in peripheral tissues, including the gallbladder, pancreas, and gastrointestinal tract, where it mediates processes such as gallbladder contraction, pancreatic enzyme secretion, satiety, and gut motility. Consequently, this compound holds therapeutic promise for a range of conditions, including pancreatitis, gastrointestinal disorders, and potentially anxiety-related conditions. These application notes provide detailed protocols for the in vivo investigation of this compound in various animal models.
Data Presentation: In Vitro and In Vivo Activity of this compound
The following tables summarize the quantitative data available for this compound and provide a template for a proposed in vivo study design.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Comments | Reference |
| In Vitro | ||||
| CCKA Receptor Binding Affinity (IC50) | ~1.6 µM (for an active analogue) | Guinea Pig Pancreas | Demonstrates high affinity for the target receptor. | |
| Inhibition of CCK-induced Amylase Release (IC50) | 10⁻⁹ mmol/L | Dispersed Guinea Pig Acini | Showcases potent functional antagonism. | |
| In Vivo | ||||
| ED50 (inhibition of CCK-8 induced gastric emptying) | 14.8 mg/kg (IV) | Mouse | Ineffective when administered orally at doses >300 mg/kg. | |
| Attenuation of Acute Pancreatitis | 20-40 mg/kg (IP) | Rat | Significantly reduced serum amylase and pancreas weight. |
Table 2: Proposed Experimental Design for an In Vivo Efficacy Study
| Parameter | Recommendation | Rationale |
| Animal Model | Male Wistar Rats (200-250g) or Male C57BL/6 Mice (8-10 weeks old) | Commonly used models for pancreatitis, satiety, and anxiety studies. |
| Housing | Standard conditions: 12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water (unless specified otherwise in the protocol). | To minimize stress and variability. |
| Groups | 1. Vehicle Control 2. This compound (low dose) 3. This compound (mid dose) 4. This compound (high dose) 5. Positive Control (optional, e.g., known anxiolytic for anxiety studies) | To establish a dose-response relationship and validate the model. |
| Sample Size | n = 8-12 animals per group | Sufficient to achieve statistical power while adhering to the 3Rs (Replacement, Reduction, Refinement). |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) | Based on previous in vivo studies showing efficacy. Oral administration appears ineffective. |
| Vehicle | DMSO:Olive Oil (1:1) or other suitable vehicle | This compound is insoluble in water. The vehicle should be tested for any effects on its own. |
| Endpoints | Dependent on the study: - Pancreatitis: Serum amylase, lipase, pancreatic histology. - Satiety: Food intake, body weight, behavioral satiety sequence. - Anxiety: Time spent in open/closed arms of elevated plus maze, number of entries. | To measure the biological effect of this compound. |
| Data Analysis | ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's) for multiple group comparisons. Student's t-test for two-group comparisons. | To determine statistical significance of the observed effects. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Acute Pancreatitis
This protocol is designed to assess the protective effects of this compound against sodium taurocholate-induced acute pancreatitis in rats.
Materials:
-
This compound
-
Vehicle (e.g., DMSO:Olive Oil, 1:1)
-
Sodium Taurocholate (5%)
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Blood collection tubes
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh dilutions for each experiment.
-
Animal Groups: Randomly assign animals to the experimental groups (n=8-12 per group) as outlined in Table 2.
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (IP) injection at the desired doses (e.g., 20 mg/kg and 40 mg/kg). A second injection can be administered 2 hours after the induction of pancreatitis.
-
Induction of Acute Pancreatitis: One hour after the first this compound injection, anesthetize the rats. Perform a midline laparotomy to expose the biliopancreatic duct. Infuse 5% sodium taurocholate into the duct at a rate of 0.1 mL/min for 10 minutes to induce pancreatitis. Suture the abdomen.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: Six hours after the induction of pancreatitis, re-anesthetize the animals.
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Euthanize the animals and carefully dissect the pancreas. Weigh the pancreas.
-
Fix a portion of the pancreas in 10% formalin for histological analysis.
-
-
Data Analysis:
-
Measure serum amylase and lipase levels using a commercial kit.
-
Process the pancreatic tissue for histology and score for edema, inflammation, and necrosis.
-
Compare the data between groups using appropriate statistical tests.
-
Protocol 2: Assessment of this compound on Satiety in Mice
This protocol evaluates the effect of this compound on food intake and the behavioral satiety sequence (BSS) in mice.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard chow
-
Observation cages with pre-weighed food and water
-
Video recording equipment
Procedure:
-
Animal Acclimation and Training: Acclimate mice to the observation cages for several days before the experiment.
-
Food Deprivation: Fast the mice for 12-16 hours overnight with free access to water to ensure they are motivated to eat.
-
Drug Administration: Thirty minutes before the presentation of food, administer this compound or vehicle via IP injection.
-
Food Presentation and Observation:
-
Place each mouse individually into an observation cage containing a pre-weighed amount of standard chow.
-
Video record the behavior of each mouse for at least 60 minutes.
-
-
Data Collection:
-
Measure the amount of food consumed at various time points (e.g., 30, 60, 120 minutes).
-
Analyze the video recordings to score the Behavioral Satiety Sequence (BSS). The BSS consists of a typical sequence of behaviors after a meal: feeding, followed by activity and grooming, and finally resting. Note the latency to the first bout of each behavior.
-
-
Data Analysis:
-
Compare the cumulative food intake between groups.
-
Analyze the duration and frequency of each behavior in the BSS.
-
Use appropriate statistical tests to determine the significance of any observed differences.
-
Protocol 3: Evaluation of the Anxiolytic Effects of this compound using the Elevated Plus Maze
This protocol is designed to assess the potential anxiolytic or anxiogenic effects of this compound in mice using the elevated plus maze (EPM) test.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Animal Acclimation: Handle the mice for several days prior to the test to reduce stress associated with handling.
-
Experimental Room: Conduct the experiment in a quiet, dimly lit room.
-
Drug Administration: Thirty to sixty minutes before the EPM test, administer this compound or vehicle via IP injection.
-
Elevated Plus Maze Test:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection:
-
Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total entries)] x 100. An increase in these parameters is indicative of an anxiolytic effect.
-
Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.
-
Compare the data between groups using appropriate statistical analysis.
-
Mandatory Visualizations
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Asperlicin - Wikipedia [en.wikipedia.org]
- 3. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Asperlicin D and its Metabolites in Biological Samples by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin D is a fungal metabolite produced by Aspergillus alliaceus. It belongs to the asperlicin family of compounds, which are known for their selective antagonism of the cholecystokinin A (CCK-A) receptor. Structurally, this compound is a regioisomer of Asperlicin C and is considered a terminal product in its biosynthetic pathway within the fungus, as it is not further processed by the flavoenzyme AspB. While its bioactivity is of interest, robust analytical methods for its quantification in biological matrices are essential for preclinical and clinical development.
This document provides a detailed, proposed liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of this compound in biological samples. As there is limited published data on the in vivo and in vitro metabolism of this compound, this protocol focuses on the parent compound and provides a framework for the potential inclusion of metabolites should they be identified.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₂₉N₅O₄ |
| Molecular Weight | 535.59 g/mol |
| Chemical Structure | A complex polycyclic structure containing a quinazoline and a benzodiazepine moiety. |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences from complex biological matrices such as plasma or serum and ensuring accurate quantification of this compound. Three common techniques are presented here: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The optimal method should be determined empirically.
a) Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Diazepam-d5 at 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any remaining particulates, and inject into the LC-MS system.
b) Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.
-
To 200 µL of plasma or serum, add the internal standard and 600 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject.
c) Solid-Phase Extraction (SPE)
SPE offers the potential for the cleanest extracts by utilizing specific sorbent chemistries to retain and elute the analyte.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma or serum containing the internal standard with 400 µL of 4% phosphoric acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data
The following table provides hypothetical MRM transitions for this compound and a suggested internal standard, Diazepam-d5. These transitions should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Hypothetical |
| This compound | 536.2 | 119, 235, 323 | 25, 20, 15 |
| Diazepam-d5 (IS) | 290.1 | 154.1, 198.1 | 30, 25 |
Note: The product ions for this compound are proposed based on the fragmentation patterns of similar benzodiazepine-containing structures. The ion at m/z 119 is a common fragment in 1,5-benzodiazepines. The ions at m/z 235 and 323 represent other potential stable fragments from the complex polycyclic structure. These must be confirmed by direct infusion and fragmentation of an analytical standard.
Metabolism of this compound
Current research indicates that within its producing organism, Aspergillus alliaceus, this compound is a terminal product and not further metabolized. However, its metabolic fate in animal or human systems has not been reported. It is plausible that metabolism could occur via oxidation (hydroxylation) or glucuronidation, common pathways for xenobiotics. The developed LC-MS method should be capable of detecting potential hydroxylated or glucuronidated metabolites, which would exhibit a mass shift of +16 Da or +176 Da, respectively.
Visualizations
Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.
Caption: Hypothetical Metabolic Pathway of this compound in a Biological System.
Protocols for the Fermentation of Aspergillus alliaceus to Produce Asperlicin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fermentation of Aspergillus alliaceus to produce Asperlicin D, a benzodiazepine alkaloid with potential therapeutic applications. The following sections outline the necessary materials, media compositions, fermentation parameters, and extraction and purification procedures.
Introduction
This compound is a fungal secondary metabolite produced by Aspergillus alliaceus. It belongs to the asperlicin family of mycotoxins, which are known for their bioactivity. This compound is a regioisomeric tetracyclic core formed through an uncatalyzed transannular cyclization of a bicyclic intermediate. In the biosynthetic pathway of asperlicins, this compound is considered a terminal product as it is not further processed by the flavoenzyme AspB to form other derivatives like Asperlicin E. This characteristic makes its targeted production and isolation a subject of interest for pharmacological studies.
Initial production yields of the asperlicin family of compounds were reported to be in the range of 15 to 30 mg/L. However, through strain selection, media optimization, and process improvement, titers have been significantly increased to over 900 mg/L[1][2]. This protocol will focus on submerged fermentation techniques to achieve optimal production of this compound.
Materials and Equipment
-
Aspergillus alliaceus strain (e.g., ATCC 20656)
-
Potato Dextrose Agar (PDA) for culture maintenance
-
Glucose Minimal Medium (GMM) for fermentation
-
Shaker incubator
-
Bioreactor (optional, for scaled-up production)
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Solvents for extraction (e.g., ethyl acetate, chloroform)
-
Rotary evaporator
-
Chromatography system (e.g., column chromatography, HPLC)
-
Analytical balance
-
Autoclave
-
Standard laboratory glassware
Experimental Protocols
Culture Preparation and Maintenance
-
Strain Activation : Revive a lyophilized culture of Aspergillus alliaceus (e.g., ATCC 20656) according to the supplier's instructions.
-
Plate Culture : Streak the activated culture onto Potato Dextrose Agar (PDA) plates.
-
Incubation : Incubate the plates at 26°C until sufficient sporulation is observed (typically 5-7 days).
-
Spore Suspension : Prepare a spore suspension by flooding the mature PDA plate with sterile 0.85% saline solution containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Counting : Determine the spore concentration using a hemocytometer. Adjust the concentration to 1 x 10^7 spores/mL with sterile saline.
Fermentation Protocol
This protocol describes a submerged fermentation process in shake flasks. For larger scale production, the parameters can be adapted for a bioreactor.
2.1. Media Composition
A Glucose Minimal Medium (GMM) is recommended for inducing the production of this compound. The following composition can be used as a starting point and should be optimized for maximum yield.
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Sodium Nitrate (NaNO₃) | 2.0 |
| Potassium Chloride (KCl) | 0.5 |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.5 |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 1.0 |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 0.01 |
| Trace Elements Solution | 1.0 mL/L |
Trace Elements Solution (per 100 mL):
| Component | Concentration ( g/100 mL) |
| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | 1.0 |
| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.5 |
| Manganese Sulfate Monohydrate (MnSO₄·H₂O) | 0.05 |
| Boric Acid (H₃BO₃) | 0.05 |
| Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) | 0.05 |
Note: Prepare the trace elements solution separately, and add it to the medium before sterilization. The pH of the medium should be adjusted to 6.5 before autoclaving.
2.2. Inoculation and Incubation
-
Seed Culture : Inoculate 100 mL of sterile GMM in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension (1 x 10^7 spores/mL).
-
Incubation of Seed Culture : Incubate the seed culture at 26°C on a rotary shaker at 150 rpm for 48 hours.
-
Production Culture : Inoculate 1 L of sterile GMM in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture.
-
Incubation of Production Culture : Incubate the production culture at 26°C on a rotary shaker at 150 rpm for 7-10 days. Monitor the production of this compound periodically by taking samples for analysis.
Extraction and Purification of this compound
-
Harvesting : After the fermentation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or filter paper.
-
Extraction from Mycelium :
-
Dry the mycelial biomass at 60°C until a constant weight is achieved.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with ethyl acetate or chloroform (1:10 w/v) at room temperature with constant agitation for 24 hours.
-
Repeat the extraction process three times.
-
Combine the solvent extracts.
-
-
Extraction from Culture Broth :
-
Adjust the pH of the culture filtrate to 3.0 with 1M HCl.
-
Extract the acidified filtrate with an equal volume of ethyl acetate or chloroform three times.
-
Combine the organic extracts.
-
-
Concentration : Concentrate the combined organic extracts from both mycelium and broth under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification :
-
Column Chromatography : Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and Analysis : Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Visualize the spots under UV light.
-
Further Purification : Pool the fractions containing this compound and further purify by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
Quantification of this compound
The concentration of this compound in the extracts and purified fractions can be quantified using analytical HPLC with a UV detector.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Standard | A purified standard of this compound is required for calibration. |
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Recommended Range | Optimal Value (to be determined) |
| Temperature | 24-28°C | |
| pH | 5.5-7.0 | |
| Agitation | 120-180 rpm | |
| Aeration | (Dependent on bioreactor setup) | |
| Fermentation Time | 7-14 days |
Table 2: Reported Yields of Asperlicin Compounds
| Condition | Titer (mg/L) | Reference |
| Initial Soil Isolate | 15 - 30 | [1][2] |
| Optimized (including glycerol substitution) | > 900 | [1] |
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Biosynthetic pathway of this compound.
References
Application Notes and Protocols for the Purification of Asperlicin D from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperlicin D is a mycotoxin and a member of the asperlicin family of metabolites produced by the fungus Aspergillus alliaceus.[1] It is a structural isomer of Asperlicin C and is considered a side product in the biosynthetic pathway of other asperlicin analogs.[1] While the major metabolite, Asperlicin, has been investigated as a selective antagonist for the cholecystokinin receptor CCK-A, the specific biological activities of this compound are less characterized, making its purification essential for further pharmacological evaluation.[2][3] This document provides detailed application notes and protocols for the purification of this compound from Aspergillus alliaceus cultures.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table presents an illustrative summary of expected yields and purity at each stage of the purification process. These values are based on typical recoveries for minor secondary metabolites from fungal fermentations.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | Culture Medium | Whole Broth | - | - |
| Solvent Extraction | Whole Broth | Crude Extract | 80-90 | 5-10 |
| Silica Gel Chromatography | Crude Extract | Enriched Fraction | 40-50 | 30-40 |
| Preparative RP-HPLC | Enriched Fraction | This compound | 20-30 | >95 |
Experimental Protocols
Fungal Fermentation
A high-yield fermentation is crucial for the successful isolation of minor metabolites like this compound. The following protocol is adapted from established methods for Asperlicin production, which have been shown to increase titers from 15-30 mg/L to over 900 mg/L.[4]
1.1. Culture Maintenance:
-
Maintain stock cultures of Aspergillus alliaceus on potato dextrose agar (PDA) slants at 4°C.
-
For inoculum preparation, grow the fungus on PDA plates for 7-10 days at 28°C until confluent sporulation is observed.
1.2. Inoculum Preparation:
-
Flood the sporulated plates with sterile 0.01% Tween 80 solution and gently scrape the surface to release the spores.
-
Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^7 spores/mL.
1.3. Production Medium:
-
Prepare a suitable production medium. A synthetic medium supplemented with amino acids has been shown to improve Asperlicin yields. A representative medium could consist of (per liter):
-
Glycerol: 50 g
-
Soy Peptone: 20 g
-
Yeast Extract: 10 g
-
L-Tryptophan: 2 g
-
L-Leucine: 1 g
-
Anthranilic Acid: 0.5 g
-
KH2PO4: 1 g
-
MgSO4·7H2O: 0.5 g
-
pH adjusted to 6.0 before sterilization.
-
1.4. Fermentation Conditions:
-
Inoculate the production medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the culture in a stirred-tank bioreactor or shake flasks at 28°C with agitation (200 rpm) for 10-14 days.
Extraction of this compound
This compound, being a non-polar molecule, can be efficiently extracted from the fermentation broth using organic solvents.
2.1. Materials:
-
Whole fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
2.2. Protocol:
-
After the fermentation period, homogenize the entire culture broth (mycelium and supernatant).
-
Extract the homogenized broth three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract, which contains other Asperlicin analogs and fungal metabolites.
3.1. Step 1: Silica Gel Column Chromatography (Initial Fractionation)
3.1.1. Materials:
-
Silica gel (60-120 mesh)
-
Crude extract
-
Hexane
-
Ethyl acetate
-
Methanol
3.1.2. Protocol:
-
Prepare a silica gel column with a suitable diameter and length.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Example Gradient:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
90:10 Ethyl Acetate:Methanol
-
-
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the fractions enriched with this compound and concentrate them.
3.2. Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
3.2.1. Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 250 x 20 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
3.2.2. Protocol:
-
Dissolve the enriched fraction from the silica gel chromatography step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative RP-HPLC with the following conditions (these may require optimization):
-
Mobile Phase A: Water (with 0.1% TFA, if needed)
-
Mobile Phase B: Acetonitrile (with 0.1% TFA, if needed)
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 10-20 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
Inject the sample and collect fractions corresponding to the peak of this compound. The separation of Asperlicin C and D is critical at this stage.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Logic of the preparative RP-HPLC separation step.
References
- 1. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperlicin - Wikipedia [en.wikipedia.org]
- 3. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asperlicin D Production in Aspergillus alliaceus
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of Asperlicin D in Aspergillus alliaceus fermentation.
I. Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Question 1: Why is the this compound yield low despite using a known producing strain of Aspergillus alliaceus?
Possible Causes and Solutions:
-
Suboptimal Precursor Availability: this compound is a nonribosomal peptide, and its biosynthesis is directly dependent on the intracellular pools of its precursor amino acids: L-tryptophan and anthranilate.[1] Low precursor availability is a common bottleneck.
-
Solution: Supplement the fermentation medium with L-tryptophan and anthranilate. Start with concentrations in the range of 1-5 g/L and optimize based on experimental results. It is crucial to test a range of concentrations, as high levels of some amino acids can be inhibitory.
-
-
Inadequate Media Composition: The carbon and nitrogen sources in your medium can significantly impact secondary metabolite production.
-
Solution:
-
Carbon Source: While glucose can support growth, switching to a more slowly metabolized carbon source like glycerol has been shown to improve the yield of the related compound, Asperlicin.
-
Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, or soy meal are often superior to inorganic sources like ammonium sulfate or sodium nitrate for secondary metabolite production in Aspergillus. They provide a richer source of nutrients, including essential amino acids and vitamins.
-
-
-
Unfavorable Fermentation Parameters: Suboptimal pH, temperature, aeration, or agitation can all negatively affect this compound production.
-
Solution: Systematically optimize these parameters. For Aspergillus species, a starting point for optimization is typically a temperature of 25-30°C and a pH of 5.0-6.5. Ensure adequate aeration, as the biosynthesis of this compound is an aerobic process.
-
Question 2: My Aspergillus alliaceus culture is growing well (high biomass), but the this compound yield is minimal. What could be the issue?
Possible Causes and Solutions:
-
Growth Phase-Dependent Production: Secondary metabolite production, including that of this compound, is often not directly coupled with biomass production. It typically occurs during the stationary phase of growth when primary nutrient sources become limited.
-
Solution: Extend the fermentation time beyond the exponential growth phase. Monitor both biomass and this compound concentration over a time course to determine the optimal harvest time.
-
-
Catabolite Repression: High concentrations of readily available carbon sources like glucose can repress the genes responsible for secondary metabolism.
-
Solution: As mentioned previously, consider using a carbon source that is metabolized more slowly, such as glycerol or lactose. Alternatively, a fed-batch strategy where glucose is added incrementally can help to keep its concentration low and avoid catabolite repression.
-
Question 3: I am observing the production of other related metabolites, but very little this compound. Why might this be happening?
Possible Causes and Solutions:
-
Metabolic Branching: The biosynthetic pathway for this compound is part of a larger network that produces other related compounds. This compound itself is a precursor to other asperlicins, such as Asperlicin E and the final product, Asperlicin.[2]
-
Solution: If your goal is to maximize this compound, consider strategies to block the downstream conversion. This could involve genetic modification of the enzymes responsible for the subsequent steps in the pathway, if known. Alternatively, optimizing fermentation conditions might favor the accumulation of the intermediate, this compound.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis? A1: The primary precursors for the biosynthesis of the Asperlicin family of compounds, including this compound, are L-tryptophan and anthranilate.[1]
Q2: What is the general biosynthetic pathway for this compound? A2: this compound is synthesized by a nonribosomal peptide synthetase (NRPS) enzyme. This large, multi-domain enzyme activates and links the precursor amino acids in a step-wise fashion to build the complex benzodiazepine structure.[2]
Q3: What analytical methods are suitable for quantifying this compound? A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of this compound and related compounds in fermentation broth.
Q4: Are there any global regulators that control this compound production? A4: While specific regulators for the this compound gene cluster are not explicitly detailed in the provided search results, the biosynthesis of secondary metabolites in Aspergillus species is generally controlled by global regulatory proteins such as LaeA and VeA. These regulators often control the expression of entire biosynthetic gene clusters.
III. Data Presentation
Table 1: Illustrative Effect of Precursor Feeding on this compound Yield
| L-Tryptophan (g/L) | Anthranilate (g/L) | Relative this compound Yield (%) |
| 0 | 0 | 100 |
| 2 | 0 | 180 |
| 0 | 2 | 150 |
| 2 | 2 | 250 |
| 5 | 5 | 220 (potential inhibition at higher concentrations) |
Note: This table presents illustrative data based on the known precursor requirements of this compound. Actual yields will vary depending on the specific strain and fermentation conditions.
Table 2: Illustrative Comparison of Carbon and Nitrogen Sources for this compound Production
| Carbon Source (50 g/L) | Nitrogen Source (10 g/L) | Relative this compound Yield (%) |
| Glucose | Sodium Nitrate | 100 |
| Glucose | Yeast Extract | 160 |
| Glycerol | Sodium Nitrate | 130 |
| Glycerol | Yeast Extract | 210 |
Note: This table provides an illustrative comparison based on general principles of secondary metabolite production in Aspergillus. Optimal sources and concentrations should be determined experimentally.
IV. Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus alliaceus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small agar plug of a mature A. alliaceus culture to a 250 mL flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
-
Production Medium Example (per liter):
-
Glycerol: 50 g
-
Yeast Extract: 10 g
-
(NH₄)₂SO₄: 2 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace element solution: 1 mL
-
-
Incubate at 28°C, 180 rpm for 7-10 days.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass and this compound concentration.
-
Separate the mycelium from the broth by filtration.
-
Extract the broth with an equal volume of ethyl acetate.
-
Analyze the ethyl acetate extract by HPLC.
-
Protocol 2: Optimization of Precursor Feeding using a One-Factor-at-a-Time (OFAT) Approach
-
Prepare a series of production fermentations as described in Protocol 1.
-
To each fermentation, add varying concentrations of filter-sterilized L-tryptophan (e.g., 0, 1, 2, 3, 4, 5 g/L) while keeping the concentration of other components constant.
-
Run the fermentations and measure the final this compound yield for each concentration.
-
Identify the optimal L-tryptophan concentration.
-
Using the optimal L-tryptophan concentration, repeat the experiment with varying concentrations of anthranilate (e.g., 0, 1, 2, 3, 4, 5 g/L).
-
Determine the optimal concentration of both precursors.
V. Visualizations
Caption: Biosynthetic pathway of this compound and C from precursors via NRPS.
Caption: Global regulatory control of this compound production in A. alliaceus.
References
- 1. On the biosynthesis of asperlicin and the directed biosynthesis of analogs in Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of Asperlicin D in aqueous solutions
Technical Support Center: Asperlicin D Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound, a member of the asperlicin family of mycotoxins, is known to be practically insoluble in water.[1] It is, however, soluble in several organic solvents, including dimethyl sulfoxide (DMSO), methylene chloride, acetone, and lower alcohols like methanol and ethanol.[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The chemical structure of this compound is large and complex, with significant nonpolar regions, making it hydrophobic. This inherent property leads to poor solubility in aqueous media. Direct addition of solid this compound to an aqueous buffer will likely result in precipitation or failure to dissolve.
Q3: What is the first step I should take to solubilize this compound for my experiment?
A3: The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent, such as 100% DMSO.[2][3] This stock solution can then be diluted into your aqueous experimental medium. However, care must be taken to avoid precipitation upon dilution. See the Troubleshooting Guide below for strategies to prevent this.
Q4: Are there analogues of Asperlicin with better water solubility?
A4: Yes, research has been conducted to synthesize analogues of asperlicin with the specific goal of improving aqueous solubility for physiological and pharmacological studies. If your experimental design allows, exploring these analogues could be a viable alternative.
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer.
-
Cause: The percentage of DMSO in the final solution may be too low to maintain the solubility of this compound. When the highly solubilizing DMSO environment is diluted with water, the compound's low aqueous solubility causes it to crash out of the solution.
-
Solutions:
-
Increase Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your experimental system (e.g., cell culture, enzyme assay). Try to keep the final DMSO concentration as high as is permissible, typically between 0.1% and 1%.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water mixture, and then dilute this intermediate solution into the final buffer.
-
Incorporate Surfactants: Add a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, to your final aqueous buffer before adding the this compound stock solution. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Try Alternative Co-solvents: If DMSO is not suitable for your experiment, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used. See the protocol for co-solvent use below.
-
Issue 2: I need to prepare a completely aqueous solution of this compound without any organic co-solvents.
-
Cause: Standard solubilization methods are insufficient for achieving a stable, co-solvent-free aqueous solution due to the compound's hydrophobicity.
-
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules like this compound, thereby increasing their water solubility. This is a highly effective method for creating aqueous formulations of poorly soluble drugs. See the detailed protocol below.
-
Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate. This creates a stable colloidal dispersion in water. See the protocol for high-pressure homogenization.
-
Liposomal Formulation: Encapsulating this compound within liposomes (vesicles composed of a lipid bilayer) can create a stable aqueous dispersion suitable for many biological experiments.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques and their potential to improve the solubility of poorly water-soluble compounds like this compound.
| Method | Principle of Operation | Typical Fold Increase in Solubility | Key Advantages | Potential Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent system, increasing the solubility of nonpolar solutes. | 10 - 500 | Simple, rapid, and effective for stock solutions. | Potential for co-solvent toxicity in biological systems; drug may precipitate on dilution. |
| Surfactants (e.g., Tween-80) | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent water solubility. | 10 - 1,000 | Low concentrations are often effective; can improve membrane permeability. | Can interfere with certain assays; potential for cell toxicity at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Form non-covalent inclusion complexes by encapsulating the drug in a hydrophobic cavity. | 10 - 20,000 | High solubilizing capacity; low toxicity; can create stable, co-solvent-free solutions. | Can be expensive; competition from other molecules in the medium can occur. |
| Nanosuspension | Increases the surface area-to-volume ratio by reducing particle size, leading to a higher dissolution rate. | N/A (Creates a dispersion) | High drug loading is possible; suitable for various administration routes. | Requires specialized equipment (e.g., homogenizer); potential for particle aggregation over time. |
| Lipid-Based Formulations (Liposomes) | Encapsulates the drug within a lipid bilayer vesicle. | N/A (Creates a dispersion) | Protects the drug from degradation; can be used for targeted delivery. | Complex formulation process; potential for instability and leakage. |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Store this stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Working Solution Preparation:
-
Thaw the stock solution completely and vortex gently.
-
Determine the maximum acceptable final concentration of DMSO in your experiment (e.g., 0.5%).
-
Calculate the required dilution. For a 1:200 dilution to achieve 0.5% DMSO, add 5 µL of the stock solution to 995 µL of your pre-warmed aqueous buffer.
-
Crucial Step: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Protocol 2: Solubilization using Cyclodextrins
-
Preparation of Cyclodextrin Solution:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warm the solution slightly (to 30-40°C) to aid dissolution if necessary.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Alternatively, add a concentrated DMSO stock of this compound to the HP-β-CD solution. The cyclodextrin will help solubilize the compound as the DMSO is diluted.
-
Incubate the mixture on a shaker or rotator at room temperature for 12-24 hours to allow for efficient complex formation.
-
-
Final Preparation:
-
After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved material or aggregates.
-
The resulting clear solution contains the this compound/cyclodextrin inclusion complex. Determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 3: Preparation of a Nanosuspension via High-Pressure Homogenization
-
Premix Preparation:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F68 or Tween-80).
-
Stir this pre-suspension at high speed (e.g., 2000 rpm) for 30-60 minutes to ensure the powder is well-wetted.
-
-
Homogenization:
-
Transfer the pre-suspension to a high-pressure homogenizer.
-
Process the suspension for multiple cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar). The cavitation forces will break down the drug microparticles into nanoparticles.
-
Maintain the temperature of the system using a cooling bath to prevent thermal degradation of the compound.
-
-
Characterization:
-
Analyze the resulting nanosuspension for particle size and distribution using a technique like Dynamic Light Scattering (DLS). The average particle size should ideally be in the range of 200-600 nm.
-
Visually inspect the suspension for any signs of aggregation or sedimentation. A stable nanosuspension should appear uniformly milky or opalescent.
-
Visualizations
Caption: Decision workflow for selecting a suitable solubilization strategy for this compound.
Caption: Simplified diagram of this compound's mechanism as a CCKA receptor antagonist.
References
troubleshooting side reactions in the total synthesis of Asperlicin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Asperlicin D. Our aim is to address specific experimental challenges, with a focus on mitigating side reactions and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the total synthesis of this compound?
A1: The most frequently encountered side reaction is the formation of the regioisomer Asperlicin C. This compound is a tetracyclic quinazolino[1][2]benzodiazepine, and during the final cyclization step of its linear tripeptide precursor, the reaction can proceed through two different pathways, leading to a mixture of Asperlicin C and D. In many reported synthetic routes, this compound is often the minor product. In biosynthetic pathways, this compound is considered a "dead-end" side product, as it is not further processed by the flavoenzyme AspB, unlike Asperlicin C which is a precursor to Asperlicin E.[3]
Q2: What are the key synthetic strategies for the total synthesis of this compound?
A2: The primary strategy involves the construction of the tetracyclic core from a linear tripeptide precursor. This is typically achieved through a cyclodehydration reaction. A common and effective method to facilitate this cyclization is the use of an intramolecular tandem Staudinger and aza-Wittig reaction.[1][4] This approach involves the reaction of an azide with a phosphine to form an iminophosphorane, which then reacts with an ester carbonyl group to form the desired ring system. Lewis acid-mediated cyclodehydration is another reported strategy.
Q3: Are there any other significant side reactions to be aware of during the synthesis of the linear precursor?
A3: Yes, since the synthesis involves peptide coupling steps, standard side reactions associated with peptide synthesis can occur. These include racemization of amino acid residues, especially at the chiral center of tryptophan. The indole side chain of tryptophan is also susceptible to oxidation and other modifications under acidic or harsh reaction conditions. Careful selection of protecting groups and coupling reagents is crucial to minimize these side reactions.
Q4: How can I purify this compound from its regioisomer, Asperlicin C?
A4: The separation of this compound and C can be challenging due to their structural similarity. High-performance liquid chromatography (HPLC) is the most effective method for their separation. Researchers have successfully used reversed-phase HPLC columns with gradients of acetonitrile and water to resolve the two isomers. Chiral chromatography can also be employed, especially if enantiomeric purity is a concern.
Troubleshooting Guide
Problem 1: Low Yield of this compound and Predominance of Asperlicin C
This is the most critical issue in the total synthesis of this compound, stemming from a lack of regioselectivity in the final cyclization step.
dot
Caption: Troubleshooting workflow for low regioselectivity.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Unfavorable Cyclization Pathway | The formation of Asperlicin C may be kinetically or thermodynamically favored under standard conditions. |
| Optimize Lewis Acid Catalyst: The choice of Lewis acid can significantly influence the regioselectivity of the cyclization. Experiment with different Lewis acids such as scandium triflate (Sc(OTf)₃), zinc chloride (ZnCl₂), or magnesium chloride (MgCl₂). The concentration of the Lewis acid should also be optimized. | |
| Suboptimal Reaction Conditions | Solvent polarity and reaction temperature can affect the transition states of the two competing cyclization pathways. |
| Solvent Screening: Perform the cyclization in a variety of solvents with different polarities. Aprotic solvents like toluene, benzene, or THF are commonly used for aza-Wittig reactions. | |
| Temperature Adjustment: Systematically vary the reaction temperature. Lowering the temperature may favor one regioisomer over the other by exploiting differences in activation energies. Conversely, higher temperatures, sometimes achieved with microwave irradiation, have been reported to drive the reaction to completion, though not always with improved regioselectivity. | |
| Steric and Electronic Effects | The steric hindrance and electronic properties of the protecting groups on the linear tripeptide precursor can influence the preferred cyclization pathway. |
| Modify Protecting Groups: Consider using bulkier or more electron-withdrawing/donating protecting groups on the anthranilic acid or tryptophan moieties to sterically or electronically disfavor the formation of Asperlicin C. |
Experimental Protocol: Lewis Acid-Mediated Cyclodehydration
A general procedure for the Lewis acid-mediated cyclodehydration of the linear tripeptide precursor is as follows:
-
Dissolve the linear tripeptide in a suitable dry solvent (e.g., toluene, dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 1.1 equivalents) to the solution.
-
Heat the reaction mixture. The optimal temperature and reaction time will depend on the specific substrate and catalyst used. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate this compound from Asperlicin C and other impurities.
Quantitative Data on Regioselectivity:
| Catalyst | Solvent | Temperature | Yield of Quinazolinobenzodiazepines | Reference |
| Sc(OTf)₃ | Microwave | 120 °C | 23-43% (for Asperlicin C and analogues) | |
| MgCl₂, ZnCl₂ | Not specified | Not specified | Moderate yields |
Note: Specific yield data for this compound is often not explicitly reported as a percentage of the total product mixture in many publications.
Problem 2: Side Reactions During Intramolecular Aza-Wittig Reaction
The tandem Staudinger/intramolecular aza-Wittig reaction is a powerful tool, but can be prone to specific side reactions.
dot
Caption: Troubleshooting the intramolecular aza-Wittig reaction.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis of the Iminophosphorane Intermediate | The iminophosphorane intermediate is sensitive to moisture and can be hydrolyzed back to the amine and phosphine oxide, preventing the desired cyclization. |
| Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen). | |
| Intermolecular Reactions | At high concentrations, the iminophosphorane can react with another molecule of the precursor, leading to dimers or oligomers instead of the desired intramolecular cyclization. |
| High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the precursor solution to a larger volume of solvent. | |
| Incomplete Staudinger Reaction | If the initial Staudinger reaction between the azide and the phosphine is incomplete, the subsequent aza-Wittig reaction will have a lower yield. |
| Monitor the Staudinger Reaction: Follow the progress of the Staudinger reaction by TLC or by observing the cessation of nitrogen gas evolution before proceeding with the cyclization step. Ensure the phosphine reagent is of high quality and used in a slight excess. |
Experimental Protocol: Tandem Staudinger/Intramolecular Aza-Wittig Reaction
-
Dissolve the azido-tripeptide precursor in a dry, aprotic solvent (e.g., benzene or toluene) under an inert atmosphere.
-
Add a solution of triphenylphosphine (PPh₃) or another suitable phosphine (e.g., tributylphosphine) in the same solvent dropwise to the precursor solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress.
-
Once the aza-Wittig reaction is complete (as indicated by TLC or LC-MS), cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product and remove the triphenylphosphine oxide byproduct.
This technical support center provides a starting point for troubleshooting common issues in the total synthesis of this compound. For more specific issues, consulting the detailed experimental procedures in the cited literature is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile synthesis of quinazolino[1,4]benzodiazepine natural alkaloids [repository.najah.edu]
- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Stability of Asperlicin D in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of Asperlicin D in experimental settings. As a complex non-ribosomal peptide, this compound can be susceptible to degradation, impacting experimental reproducibility and the integrity of research findings. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to mitigate stability challenges.
Troubleshooting Guide: Common Issues Encountered with this compound Solutions
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Preventive Measures |
| Loss of Potency or Inconsistent Assay Results | Degradation of this compound due to factors such as pH, temperature, light, or oxidation. | - Control pH: Maintain solutions within a neutral to slightly acidic pH range (pH 5-7). Avoid strongly acidic or alkaline conditions. - Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. - Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. - Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation. |
| Visible Particulate Matter or Cloudiness in Solution | Precipitation of this compound due to low solubility or degradation leading to insoluble byproducts. | - Optimize Solvent System: this compound is sparingly soluble in water. Use organic co-solvents such as DMSO, ethanol, or methanol to prepare stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound. - Sonication: Briefly sonicate the solution to aid in dissolution, but avoid excessive heating. - Filtration: If particulates persist after dissolution attempts, filter the solution through a 0.22 µm syringe filter compatible with the solvent used. |
| Color Change in Solution (e.g., Yellowing or Browning) | Oxidative degradation, particularly of the indole moiety within the this compound structure. | - Use Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. - Addition of Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, if compatible with the experimental design. - Work Quickly: Prepare solutions fresh and minimize their exposure to air. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, it is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol to create a concentrated stock solution. Store this stock solution at -20°C or -80°C. For aqueous experimental buffers, the stock solution can be further diluted, ensuring the final concentration of the organic solvent is low and does not affect the experiment. The aqueous solubility of this compound is limited, so direct dissolution in aqueous buffers is not recommended for creating stock solutions.
Q2: How does pH affect the stability of this compound?
A2: While specific degradation kinetics for this compound across a wide pH range are not extensively published, related compounds have shown accelerated degradation under mildly acidic conditions.[1] It is advisable to maintain experimental solutions in a pH range of 5-7. Strongly acidic or alkaline conditions should be avoided as they can catalyze the hydrolysis of amide bonds or other labile functional groups within the molecule.
Q3: Is this compound sensitive to light?
A3: this compound contains an indole moiety, which is known to be susceptible to photodegradation.[2] Therefore, it is crucial to protect all solutions containing this compound from light. Use amber-colored vials or wrap containers with aluminum foil and store them in the dark. When working with the solutions, minimize exposure to ambient light.
Q4: What are the ideal storage conditions for this compound?
A4: For solid (powder) form, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions in organic solvents (e.g., DMSO), storage at -20°C or -80°C is recommended. Aliquoting the stock solution into smaller, single-use vials will help to minimize degradation from repeated freeze-thaw cycles.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate degradation. It is recommended to develop a validated HPLC method for this purpose.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with enhanced stability for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
Micropipettes
-
Analytical balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
To minimize oxidation, gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) before capping.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. Brief sonication in a room temperature water bath can be used if necessary.
-
Aliquot the stock solution into single-use amber vials, flushing the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation pathways and degradation products. This information is critical for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber or a light source compliant with ICH Q1B guidelines[3][4]
-
HPLC system with a UV/PDA detector
Procedure:
-
Sample Preparation: For each condition, dilute the this compound stock solution with the respective stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare a control sample by diluting the stock solution with the initial solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period. At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Incubate a solution of this compound in a neutral buffer (and also the solid powder) at an elevated temperature (e.g., 60°C or 80°C) in the dark. Analyze aliquots at various time points.
-
Photodegradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions. Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Monitor the decrease in the peak area of this compound and the formation of any new peaks, which represent degradation products.
Visualizations
Caption: Experimental workflow for handling this compound solutions to enhance stability.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
refining dosage and administration routes for in vivo Asperlicin D studies
Disclaimer: There is currently no publicly available in vivo data specifically for Asperlicin D. The information provided in this technical support center is extrapolated from studies on the parent compound, Asperlicin, and general pharmacological principles. Researchers should use this information as a starting point and must conduct preliminary dose-ranging, formulation, and toxicity studies to establish a safe and effective protocol for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses potential issues researchers may face when initiating in vivo studies with this compound, based on challenges commonly encountered with similar novel compounds.
1. Formulation and Solubility
-
Question: What is a suitable vehicle for administering this compound in vivo?
-
Answer: While specific solubility data for this compound is unavailable, studies on Asperlicin have utilized Dimethyl sulfoxide (DMSO) for intravenous administration and a mixture of DMSO and olive oil for intraperitoneal injections.[1] It is recommended to first determine the solubility of this compound in various biocompatible solvents such as saline, PBS, DMSO, ethanol, and various oils (e.g., corn oil, olive oil). For intravenous administration, the concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it with saline or PBS just before injection.
-
-
Question: My this compound formulation is precipitating upon dilution. What can I do?
-
Answer: Precipitation upon dilution of a DMSO stock solution is a common issue. Here are a few troubleshooting steps:
-
Optimize the co-solvent system: A combination of solvents can improve solubility. For example, a mixture of DMSO and a surfactant like Tween 80 or a polyethylene glycol (PEG) derivative might be more effective.
-
Use a different vehicle: For oral or intraperitoneal routes, formulating this compound in an oil-based vehicle might be a viable alternative.
-
Sonication: Gentle sonication of the solution after dilution can help in redissolving small precipitates.
-
Warm the vehicle: Gently warming the vehicle (e.g., saline) before adding the DMSO stock can sometimes improve solubility. Ensure the final solution is at an appropriate temperature before administration.
-
-
2. Dosage and Administration
-
Question: What is a good starting dose for my in vivo experiments with this compound?
-
Answer: Without any prior in vivo data for this compound, a cautious approach is necessary. For the parent compound Asperlicin, intravenous doses of 10 mg/kg and 30 mg/kg, and intraperitoneal doses of 20 mg/kg and 40 mg/kg have been used in rats.[1] It is advisable to start with a much lower dose for this compound and perform a dose-escalation study to determine the maximum tolerated dose (MTD). In vitro potency data for this compound, if available, can also help in estimating a starting dose.
-
-
Question: Which route of administration is most appropriate for this compound?
-
Answer: The choice of administration route depends on the experimental goals.
-
Intravenous (IV): Provides 100% bioavailability and is suitable for acute studies. However, it can be technically challenging and may require a very soluble formulation. Asperlicin has been administered intravenously.[1]
-
Intraperitoneal (IP): A common route in rodent studies that is less technically demanding than IV injection and allows for larger injection volumes. Asperlicin has been administered via the IP route.[1]
-
Oral (PO): If good oral bioavailability is expected or desired, this route is the least invasive. However, the compound must be able to withstand the gastrointestinal environment.
-
Subcutaneous (SC): Often provides a slower release and more sustained exposure compared to IV or IP routes.
-
-
3. Potential Challenges and Troubleshooting
-
Question: I am not observing the expected biological effect. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The administered dose might be too low to elicit a response. A dose-response study is crucial.
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or rapid excretion. Pharmacokinetic studies are necessary to understand the drug's disposition in the body.
-
Compound Instability: this compound might be unstable in the formulation or in vivo.
-
Different Biological Activity: this compound is noted as a "dead end side product" in its biosynthetic pathway, suggesting it may have different biological properties than the more studied Asperlicin. Its activity at the target receptor may be lower or absent.
-
-
-
Question: The animals are showing signs of toxicity. What should I do?
-
Answer: Immediately stop the experiment and euthanize the animals if they are in distress. Signs of toxicity can include weight loss, lethargy, ruffled fur, and abnormal behavior.
-
Reduce the dose: The administered dose is likely above the MTD.
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of solvents like DMSO, can cause adverse effects. Administer a vehicle-only control group to assess this.
-
Route of Administration: The route of administration can influence toxicity. For example, a rapid IV bolus can lead to acute toxicity that might be avoided with a slower infusion or a different route.
-
-
Data Presentation: Dosage and Administration of Asperlicin (for extrapolation)
Table 1: Summary of In Vivo Asperlicin Administration in Rats
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Species | Rat | Rat |
| Dosage | 10 mg/kg, 30 mg/kg[1] | 20 mg/kg, 40 mg/kg (two injections) |
| Vehicle | Dimethyl sulfoxide (DMSO) | DMSO:Olive Oil |
| Frequency | Single bolus injection | Two injections (1h before and 2h after induction of AHP) |
| Reference | Wisner et al., 1988 | Wisner et al., 1988 |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of a Novel Compound (Example)
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO).
-
If necessary, add co-solvents or surfactants.
-
Slowly add the vehicle (e.g., saline, PBS, or oil) while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any precipitation. If the solution is not clear, consider the troubleshooting steps mentioned above.
-
Prepare a fresh formulation before each experiment.
-
-
Animal Handling and Administration:
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
-
Randomly assign animals to different treatment groups (vehicle control, different doses of this compound).
-
Record the body weight of each animal before dosing.
-
Administer the formulation via the chosen route (IV, IP, PO, or SC).
-
For IV administration, use a tail vein in rodents. For IP, inject into the lower right quadrant of the abdomen. For PO, use oral gavage. For SC, inject under the skin, usually between the shoulder blades.
-
-
Monitoring:
-
Observe the animals for any signs of toxicity or adverse reactions immediately after dosing and at regular intervals thereafter.
-
Monitor body weight and food/water intake throughout the study.
-
Collect samples (e.g., blood, tissues) at predetermined time points for pharmacokinetic and pharmacodynamic analysis.
-
Mandatory Visualizations
Caption: A generalized workflow for initiating in vivo studies with a novel compound like this compound.
Caption: A troubleshooting decision tree for common issues in in vivo experiments with novel compounds.
References
challenges in the large-scale production of Asperlicin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Asperlicin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its large-scale production challenging?
This compound is a mycotoxin produced by the fungus Aspergillus alliaceus and is a regioisomer of Asperlicin C.[1] It acts as a selective antagonist for the cholecystokinin receptor CCKA.[2] The primary challenge in its large-scale production stems from its biosynthetic pathway. This compound is a "dead-end" side product, meaning that unlike its isomer Asperlicin C, it is not further processed by the enzyme AspB into other downstream metabolites.[1] This inherent inefficiency in the natural biosynthetic route leads to lower overall yields of desired Asperlicin compounds and complicates purification processes.
Q2: What are the typical yields for Asperlicin production, and what is a realistic target for large-scale fermentation?
Initial production of Asperlicin by the original soil isolate of Aspergillus alliaceus was in the range of 15 to 30 mg/L.[3] However, through systematic optimization of the fermentation process, including strain selection and media optimization, titers have been reported to exceed 900 mg/L.[3] A realistic target for large-scale production would be in the hundreds of mg/L, though this is highly dependent on the specific strain and fermentation conditions.
Q3: Is chemical synthesis a viable alternative to fermentation for large-scale production of this compound?
A total synthesis of this compound has been successfully achieved in a laboratory setting. This process involves the cyclodehydration of a linear tripeptide. While chemical synthesis offers the advantage of bypassing the inherent biological limitations of fermentation (e.g., the formation of unwanted isomers), scaling up complex multi-step organic syntheses can present its own challenges related to cost, reaction efficiency, and purification of intermediates. For large-scale production, a thorough techno-economic analysis would be required to compare the feasibility of chemical synthesis versus an optimized fermentation process.
Troubleshooting Guides
Low Fermentation Yield
Low yields of this compound are a common issue. The following sections provide potential causes and troubleshooting strategies.
Problem: Suboptimal Fermentation Medium
The composition of the fermentation medium is critical for high-yield production of secondary metabolites.
Troubleshooting Steps:
-
Carbon Source Optimization: While glucose is a common carbon source, substituting it with glycerol has been shown to increase Asperlicin titers. Experiment with different carbon sources and concentrations to find the optimal conditions for your strain.
-
Nitrogen Source Analysis: The type and concentration of the nitrogen source significantly impact secondary metabolite production. Analyze complex nitrogen sources for their amino acid content and consider supplementing with specific amino acids that may be precursors or enhancers of the Asperlicin biosynthetic pathway.
-
Trace Element and Salt Concentration: Ensure the medium contains the necessary trace elements and salts at optimal concentrations. The Plackett-Burman experimental design can be a useful statistical tool to screen for the most influential media components.
Problem: Inadequate Fermentation Parameters
Physical parameters during fermentation must be tightly controlled for optimal fungal growth and metabolite production.
Troubleshooting Steps:
-
pH Control: The pH of the culture medium can significantly affect enzyme activity and metabolite stability. Monitor and control the pH throughout the fermentation process. The optimal pH for Aspergillus species growth and secondary metabolite production is often slightly acidic to neutral.
-
Temperature Optimization: Maintain the optimal temperature for Aspergillus alliaceus growth and this compound production. This typically falls within the range of 25-30°C for many Aspergillus species.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the production of many secondary metabolites. Optimize the aeration and agitation rates to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.
Data Presentation: Fermentation Yield Improvement
| Parameter | Initial Conditions | Optimized Conditions | Reported Yield Improvement |
| Yield | 15-30 mg/L | >900 mg/L | >30-fold |
| Carbon Source | Glucose | Glycerol | Significant increase |
| Nitrogen Source | Standard | Optimized complex sources + Amino acid supplementation | Significant increase |
| Strain | Wild-type isolate | Natural variants and rational mutants | Significant increase |
This data is based on the history of yield improvements for Asperlicin production by Aspergillus alliaceus.
Difficulties in Downstream Processing and Purification
The presence of the regioisomer Asperlicin C and other structurally related metabolites complicates the purification of this compound.
Problem: Inefficient Extraction
Poor recovery of this compound from the fermentation broth can be a major bottleneck.
Troubleshooting Steps:
-
Solvent Selection: this compound is a relatively nonpolar molecule. Use organic solvents such as ethyl acetate or dichloromethane for extraction from the fermentation broth. Perform small-scale liquid-liquid extractions with different solvent systems to determine the most efficient one.
-
pH Adjustment: The pH of the aqueous phase can influence the partition coefficient of the target molecule. Adjust the pH of the fermentation broth before extraction to ensure this compound is in its neutral form, maximizing its solubility in the organic solvent.
Problem: Co-elution of Isomers during Chromatography
Separating this compound from Asperlicin C is challenging due to their similar chemical structures and physical properties.
Troubleshooting Steps:
-
Chromatography Method Optimization:
-
Column Selection: Employ high-resolution chromatography techniques. A C18 reversed-phase column is a common choice for the separation of such compounds.
-
Mobile Phase Optimization: Develop a gradient elution method to improve the separation of the isomers. A typical mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with the possible addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
-
Alternative Chromatographic Techniques: Consider preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography for more efficient separation of the isomers on a larger scale.
Experimental Protocols: Key Methodologies
Fermentation Protocol (General Outline)
-
Inoculum Preparation: Grow a seed culture of Aspergillus alliaceus in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.
-
Fermentation: Inoculate the production medium in a fermenter with the seed culture. The production medium should be optimized for Asperlicin production (e.g., containing glycerol as the primary carbon source and an optimized nitrogen source).
-
Parameter Control: Maintain the fermentation at a controlled temperature (e.g., 28°C), pH (e.g., 6.5), and aeration/agitation rate for a period of 7-14 days.
-
Monitoring: Regularly sample the fermentation broth to monitor cell growth and this compound concentration using HPLC.
Extraction and Initial Purification Protocol
-
Mycelial Separation: Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
-
Extraction: Extract the filtered broth with an equal volume of ethyl acetate three times. Combine the organic extracts.
-
Concentration: Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography (Initial Cleanup): Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a stepwise gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to separate major classes of compounds. Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
minimizing degradation of Asperlicin D during extraction and purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of Asperlicin D during extraction and purification. As specific stability data for this compound is limited, this information is supplemented with data from structurally similar benzodiazepine and quinazoline alkaloids.
Troubleshooting Guide
Effectively navigating the challenges of natural product isolation is critical for obtaining high yields of pure compounds. The following table outlines common issues encountered during the extraction and purification of this compound, their potential causes, and recommended solutions to mitigate degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Degradation during extraction: Exposure to harsh pH conditions (especially acidic), elevated temperatures, or prolonged extraction times. Incomplete extraction: Use of an inappropriate solvent or insufficient solvent volume. Emulsion formation: Vigorous mixing of immiscible solvent layers, trapping the compound of interest. | Optimize extraction conditions: Maintain a neutral pH, use low temperatures (ice bath), and minimize extraction duration. Solvent selection: Use a non-polar to moderately polar solvent like ethyl acetate. Ensure a sufficient solvent-to-sample ratio. Gentle mixing: Gently invert the separatory funnel to mix phases and prevent emulsion. If an emulsion forms, add brine to help break it. |
| Presence of Impurities in Final Product | Co-extraction of related compounds: Asperlicin C, a regioisomer, is often co-produced and may be difficult to separate. Degradation products: Unidentified peaks in chromatography may correspond to degraded this compound. Solvent impurities: Use of low-grade solvents can introduce contaminants. | Chromatographic separation: Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized gradient elution to separate isomers and impurities. Monitor for degradation: Analyze samples at each stage to identify the introduction of degradation products. Use high-purity solvents: Ensure all solvents are HPLC or analytical grade. |
| Inconsistent Results Between Batches | Variability in fungal culture: Differences in fermentation conditions can alter the metabolic profile and yield of this compound. Inconsistent extraction procedure: Minor variations in extraction time, temperature, or solvent volumes can impact yield and purity. Sample storage: Improper storage of extracts can lead to degradation over time. | Standardize fermentation: Maintain consistent media composition, temperature, pH, and incubation time for fungal cultures. Develop a standard operating procedure (SOP): Document and adhere to a detailed protocol for extraction and purification. Proper storage: Store extracts and purified compound at low temperatures (-20°C or -80°C) in the dark to prevent degradation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Based on the chemistry of its benzodiazepine and quinazoline moieties, this compound is likely susceptible to degradation under acidic conditions and at elevated temperatures. Exposure to light and oxidative conditions may also contribute to its degradation over time. Studies on related benzodiazepines have shown significant degradation at room temperature and 4°C, with storage at -20°C or -80°C being crucial for stability.[1][2]
Q2: What is the recommended solvent for extracting this compound from fungal biomass?
A2: Ethyl acetate is a commonly used solvent for extracting fungal benzodiazepine and quinazoline alkaloids.[3] It offers good solubility for these moderately polar compounds while minimizing the co-extraction of highly polar impurities.
Q3: How can I effectively separate this compound from its isomer, Asperlicin C?
A3: High-performance liquid chromatography (HPLC) is the most effective method for separating closely related isomers like this compound and C. A reversed-phase C18 column with a carefully optimized mobile phase gradient (e.g., acetonitrile/water or methanol/water) is recommended.
Q4: What are the best practices for storing purified this compound?
A4: Purified this compound should be stored as a solid in a tightly sealed, amber vial at -20°C or -80°C to protect it from light, moisture, and thermal degradation. For short-term storage, a desiccator at 4°C may be sufficient.
Q5: Are there any known degradation products of this compound to watch for during analysis?
A5: While specific degradation products of this compound have not been extensively documented, hydrolysis of the lactam rings in the benzodiazepine and quinazolinone structures is a potential degradation pathway under acidic or basic conditions. Oxidation of the indole moiety is also possible. Monitoring for the appearance of new, more polar compounds in your chromatograms can indicate degradation.
Experimental Protocols
The following are generalized protocols for the extraction and purification of this compound, designed to minimize degradation. Researchers should optimize these protocols for their specific fungal strain and equipment.
Protocol 1: Small-Scale Extraction of this compound
-
Harvest and Lyophilize Fungal Mycelia: Grow the Aspergillus strain in a suitable liquid medium. Separate the mycelia from the broth by filtration. Freeze-dry the mycelia to remove water.
-
Solvent Extraction:
-
Grind the lyophilized mycelia to a fine powder.
-
Suspend the powder in ethyl acetate (e.g., 10 g of mycelia in 100 mL of solvent).
-
Extract at room temperature with gentle agitation for 24 hours, or perform a shorter extraction on an ice bath to minimize thermal degradation.
-
Filter the mixture to separate the solvent from the mycelial debris.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Solvent Evaporation:
-
Combine the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 30°C).
-
-
Crude Extract Preparation:
-
Redissolve the dried extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) for further purification.
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude extract in the HPLC mobile phase starting condition solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid (use with caution, as acidity can promote degradation). A neutral mobile phase (e.g., water/acetonitrile) is preferable if separation is adequate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm and 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on retention time.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a dry, stable powder.
-
Visualizations
The following diagrams illustrate the general workflow for minimizing degradation and a conceptual decision tree for troubleshooting common issues.
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Troubleshooting decision tree for this compound extraction.
References
addressing low bioactivity of synthetic Asperlicin D analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Asperlicin D analogues. Our goal is to help you address challenges related to the low bioactivity of these compounds and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its analogues being synthesized?
A1: Asperlicin is a mycotoxin originally isolated from the fungus Aspergillus alliaceus. It is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor.[1][2] this compound is one of the natural forms of this compound. Synthetic analogues are being developed to improve upon the natural product's properties, such as enhancing potency, increasing aqueous solubility, and optimizing pharmacokinetic profiles.[2]
Q2: What is the mechanism of action for this compound and its analogues?
A2: this compound and its analogues act as competitive antagonists at the CCKA receptor. This means they bind to the receptor at the same site as the natural ligand, cholecystokinin (CCK), but do not activate it. By blocking the binding of CCK, they inhibit its downstream signaling pathways.
Q3: What are the main challenges associated with the bioactivity of synthetic this compound analogues?
A3: A primary challenge is achieving a balance between high potency and favorable drug-like properties. While some analogues exhibit increased potency compared to the parent compound, they may suffer from low aqueous solubility, poor membrane permeability, or metabolic instability, all of which contribute to low overall bioactivity in cellular or in vivo models.
Q4: Are there known off-target effects for benzodiazepine-based compounds like this compound analogues?
A4: Yes, the 1,4-benzodiazepine scaffold present in this compound analogues is also found in drugs that target the GABA-A receptor. Therefore, it is crucial to assess the selectivity of new analogues and rule out potential off-target effects on GABA-A receptors, which could lead to unintended sedative or anxiolytic activities.
Troubleshooting Guide
Low Bioactivity in Primary Binding Assays
Problem: My synthetic this compound analogue shows weak or no binding to the CCKA receptor in a radioligand competition assay.
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | - Ensure the analogue is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer. - Observe for any precipitation upon dilution. - If solubility is an issue, consider using a co-solvent or a different buffer system, ensuring it is compatible with the receptor preparation. |
| Incorrect Compound Concentration | - Verify the accuracy of the stock solution concentration. - Use freshly prepared dilutions for each experiment. |
| Degradation of the Analogue | - Assess the stability of the analogue in the assay buffer under the experimental conditions (time, temperature, pH). - Store stock solutions appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Issues with Receptor Preparation | - Confirm the presence and integrity of the CCKA receptor in your membrane preparation using a positive control antagonist with known affinity. - Ensure the receptor preparation has been stored correctly to maintain its activity. |
| Assay Conditions Not at Equilibrium | - Determine the time required to reach binding equilibrium for your specific radioligand and receptor system. - If the IC50 of your analogue decreases with longer incubation times, the assay has not reached equilibrium. |
Discrepancy Between Binding Affinity and Functional Activity
Problem: My analogue demonstrates high affinity in the CCKA receptor binding assay but shows low potency in a functional assay (e.g., inhibition of CCK-stimulated amylase release).
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - If using a whole-cell functional assay, the analogue may not be able to efficiently cross the cell membrane to reach the receptor. - Consider using a cell-free functional assay or modifying the analogue's structure to improve its physicochemical properties. |
| Analogue is a Partial Agonist/Antagonist | - The analogue might exhibit partial agonism, leading to a complex functional response. - Perform a full dose-response curve in the functional assay to characterize the nature of the analogue's activity. |
| Off-Target Effects | - The analogue might be interacting with other cellular components that influence the functional readout. - Test the analogue in the absence of CCK stimulation to check for any intrinsic activity. |
| Metabolic Instability | - The analogue could be rapidly metabolized by enzymes present in the cell preparation. - Assess the stability of the compound in the presence of the cell or tissue preparation over the time course of the assay. |
Quantitative Data
Bioactivity of Asperlicin and Synthetic Analogues at the CCKA Receptor
| Compound | Modification | IC50 (µM) for CCKA Receptor | Reference |
| Asperlicin | - | ~0.2 | [1] |
| Analogue 1 | N-Methylation of indole | 1.6 | |
| Analogue 2 | 7-Chloro substitution | >10 | |
| Analogue 3 | 5-Phenyl replacement with cyclohexyl | >10 | |
| Analogue 4 | C3-Side chain modification | More potent than Asperlicin | |
| Analogue 7 | C3-Side chain modification | More potent than Asperlicin | |
| Analogue 8 | C3-Side chain modification | More potent than Asperlicin | |
| Analogue 17 | C3-Side chain modification | Equivalent to Asperlicin (with improved solubility) |
Experimental Protocols
Protocol 1: CCKA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of synthetic this compound analogues for the CCKA receptor using a radiolabeled ligand (e.g., [¹²⁵I]CCK-8).
Materials:
-
Membrane preparation from cells or tissues expressing the CCKA receptor
-
[¹²⁵I]CCK-8 (Radioligand)
-
This compound analogue (Test Compound)
-
Unlabeled CCK-8 (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound analogue in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Unlabeled CCK-8 (at a high concentration, e.g., 1 µM), radioligand, and membrane preparation.
-
Test Compound: Dilutions of the this compound analogue, radioligand, and membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: CCK-Stimulated Amylase Release Assay
This functional assay measures the ability of this compound analogues to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.
Materials:
-
Isolated pancreatic acini from a suitable animal model (e.g., rat or guinea pig)
-
CCK-8 (Stimulant)
-
This compound analogue (Test Compound)
-
Incubation Buffer (e.g., HEPES-Ringer buffer supplemented with amino acids, glucose, and BSA)
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Prepare a suspension of isolated pancreatic acini in the incubation buffer.
-
Pre-incubate aliquots of the acini suspension with varying concentrations of the this compound analogue or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate amylase release by adding a submaximal concentration of CCK-8 to the acini suspension. Include a non-stimulated control (buffer only).
-
Continue the incubation at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
Measure the amylase activity in the supernatant using a commercial amylase assay kit and a spectrophotometer.
-
Express the amylase release as a percentage of the total amylase content in the acini.
-
Plot the percentage of inhibition of CCK-stimulated amylase release against the logarithm of the analogue concentration to determine the IC50 value.
Visualizations
Caption: CCKA Receptor Signaling Pathway and Inhibition by this compound Analogues.
Caption: Experimental Workflow for SAR Studies of this compound Analogues.
References
Technical Support Center: Enhancing Asperlicin D Selectivity for CCKA Receptors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at improving the selectivity of Asperlicin D and its analogs for the Cholecystokinin A (CCKA) receptor.
Frequently Asked Questions (FAQs)
Q1: What are this compound and the CCKA receptor?
A: Asperlicin is a mycotoxin isolated from the fungus Aspergillus alliaceus.[1][2] It is a potent and selective non-peptide antagonist of the cholecystokinin (CCK) receptors. This compound is a specific regioisomer that is considered a "dead-end" product in the natural biosynthetic pathway, as it is not processed further by downstream enzymes.[3] The Cholecystokinin A (CCKA) receptor, now officially named CCK1R, is a G protein-coupled receptor (GPCR) found predominantly in peripheral tissues like the pancreas, gallbladder, and gastrointestinal tract.[4][5] It plays a crucial role in mediating pancreatic enzyme secretion, gallbladder contraction, and satiety.
Q2: Why is it important to improve the selectivity of compounds for the CCKA receptor?
A: The two main cholecystokinin receptor subtypes, CCKA and CCKB (CCK2R), have distinct tissue distributions and physiological roles. CCKA receptors are primarily peripheral, while CCKB receptors are widespread in the central nervous system. High selectivity for the CCKA receptor is crucial for developing therapeutic agents that target digestive system disorders (e.g., pancreatitis, biliary colic) without causing neurological side effects associated with CCKB receptor modulation, such as anxiety or panic attacks.
Q3: What are the primary challenges encountered when working with this compound and its analogs?
A: Researchers often face several challenges:
-
Poor Aqueous Solubility: Asperlicin and many of its derivatives are hydrophobic, making them difficult to work with in physiological buffers and for in vivo studies.
-
Synthetic Complexity: The synthesis of Asperlicin analogs can be a multi-step process, requiring careful control of stereochemistry.
-
Potential Off-Target Effects: Like many small molecules, Asperlicin analogs can interact with unintended biological targets, leading to unexpected experimental results or side effects.
-
Distinguishing Regioisomers: Asperlicin C and D are regioisomers that can be difficult to separate and distinguish without proper analytical techniques like NMR and LC-HRMS. Since this compound is a biosynthetic dead-end, its activity profile may differ significantly from other analogs.
Q4: Which structural features are critical for CCKA receptor selectivity?
A: Structure-activity relationship (SAR) studies on the 1,4-benzodiazepine scaffold of Asperlicin have identified several key features. The benzodiazepine core acts as a scaffold to optimally position key substituents. Modifications at the N1, C3, C5, C7, and C8 positions of this core, as well as substitutions on the indole ring, significantly impact both potency and selectivity for the CCKA receptor. The CCKA receptor's binding pocket is more structurally discriminating than the CCKB receptor's, particularly regarding the requirement for a sulfated tyrosine mimic, which provides a basis for designing selective ligands.
Troubleshooting Guides
Issue 1: Low or Inconsistent Binding Affinity in Radioligand Assays
| Possible Cause | Recommended Solution |
| Degradation of Radioligand | Aliquot the radioligand upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Perform a quality control check to ensure high specific binding. |
| Incorrect Membrane Preparation | Ensure tissue homogenization and centrifugation steps are performed on ice or at 4°C to prevent protease activity. Verify protein concentration using a reliable method (e.g., Bradford or BCA assay) before use. |
| Suboptimal Assay Buffer Conditions | The pH, ionic strength, and divalent cation concentration are critical. A typical buffer for CCKA binding is 20 mM HEPES, 1 mM EGTA, 5 mM MgCl₂, 150 mM NaCl, at pH 6.5. Optimize these components for your specific system. |
| Compound Solubility Issues | Dissolve the test compound (e.g., this compound analog) in a suitable solvent like DMSO at a high concentration first, then dilute into the assay buffer. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells to avoid artifacts. |
| Insufficient Incubation Time | Verify that the incubation time is sufficient to reach equilibrium. Perform a time-course experiment (e.g., 0-180 minutes) to determine the optimal incubation period. |
Issue 2: Variable Results in Functional Assays (e.g., Amylase Release, Calcium Flux)
| Possible Cause | Recommended Solution |
| Cell/Tissue Health | For pancreatic acini assays, use freshly prepared acini from healthy animals. For cell-based assays, ensure cells are in the logarithmic growth phase and have a low passage number. Check cell viability before each experiment. |
| Receptor Desensitization | High concentrations of agonist can cause receptor desensitization. Use the lowest effective agonist concentration to elicit a robust response. Include appropriate controls to monitor for this effect. |
| Compound Precipitation | Visually inspect assay plates for any signs of compound precipitation, especially at higher concentrations. Consider using a solubility-enhancing excipient if necessary. |
| Interference with Detection Signal | Some compounds can autofluoresce or interfere with colorimetric reagents. Run a "compound-only" control (without cells or agonist) to check for interference with the assay signal. |
| Inconsistent Agonist/Antagonist Addition | Use automated liquid handlers for precise and consistent addition of reagents. Ensure rapid and thorough mixing after additions. |
Quantitative Data Summary
The following table summarizes the binding affinities of Asperlicin and related compounds for CCK receptors, providing a baseline for selectivity studies.
| Compound | Receptor | Tissue Source | IC₅₀ / Kᵢ | Reference |
| Asperlicin | CCKA | Rat Pancreas | IC₅₀: ~1.2 x 10⁻⁷ M | |
| Asperlicin | CCKB | Guinea Pig Brain | IC₅₀: >1.0 x 10⁻⁵ M | |
| Devazepide (MK-329) | CCKA | Rat Pancreas | Kᵢ: ~0.08 nM | |
| L-365,260 | CCKB | Guinea Pig Brain | Kᵢ: ~0.2 nM | |
| CCK-8 (sulfated) | CCKA | - | Kᵢ: ~0.6-1 nM | |
| CCK-8 (sulfated) | CCKB | - | Kᵢ: ~0.3-1 nM | |
| Gastrin | CCKA | - | >1000-fold lower affinity vs CCK-8 | |
| Gastrin | CCKB | - | Kᵢ: ~0.3-1 nM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CCKA Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CCKA receptor.
Materials:
-
Membranes from a CCKA-rich source (e.g., rat pancreas or CHO cells overexpressing human CCKA-R).
-
Radioligand: [¹²⁵I]-Bolton-Hunter labeled CCK-8.
-
Binding Buffer: 20 mM HEPES, 1 mM EGTA, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 6.5.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound analog) and non-specific binding control (e.g., 1 µM unlabeled CCK-8).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Gamma counter.
Methodology:
-
Plate Setup: Prepare a 96-well plate. Add binding buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound. Include wells for "total binding" (buffer only) and "non-specific binding" (1 µM unlabeled CCK-8).
-
Radioligand Addition: Add the radioligand to all wells at a final concentration near its Kₑ (typically 25-50 pM).
-
Membrane Addition: Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg protein/well).
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle shaking to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Pancreatic Acini Amylase Release Assay
Objective: To measure the functional antagonist activity of a test compound at the CCKA receptor.
Materials:
-
Dispersed pancreatic acini from guinea pig or rat.
-
HEPES-Ringer buffer supplemented with essential amino acids, 0.1% BSA, and 5 mM glucose.
-
CCK-8 (agonist).
-
Test compound.
-
Amylase activity assay kit (e.g., using Phadebas reagent).
Methodology:
-
Acini Preparation: Prepare dispersed pancreatic acini by collagenase digestion of pancreatic tissue. Resuspend the washed acini in HEPES-Ringer buffer.
-
Pre-incubation: Aliquot the acini suspension into tubes. Add varying concentrations of the test compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Add a submaximal concentration of CCK-8 (typically 30-100 pM) to stimulate amylase release. Include a basal (unstimulated) control.
-
Incubation: Incubate for 30 minutes at 37°C in a shaking water bath.
-
Separation: Terminate the incubation by placing the tubes on ice. Centrifuge at low speed to pellet the acini.
-
Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercial kit. Also, measure the total amylase content in a separate aliquot of sonicated acini.
-
Data Analysis: Express amylase release as a percentage of the total cellular content. Plot the percentage of inhibition of CCK-8-stimulated release against the log concentration of the test compound to determine its IC₅₀.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCKA Receptor Gq-PLC Signaling Pathway.
Caption: Workflow for Improving CCKA Receptor Selectivity.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Asperlicin D and Devazepide: A Comparative Analysis of CCKA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cholecystokinin A (CCKA) receptor antagonists: Asperlicin D, a naturally derived compound, and devazepide, its synthetic analogue. This analysis is supported by experimental data on their binding affinities, selectivity, and in vivo efficacy, providing a valuable resource for researchers in gastroenterology, neuroscience, and metabolic disorders.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors, CCKA (or CCK1) and CCKB (or CCK2). The CCKA receptor is predominantly found in the gastrointestinal (GI) tract, including the gallbladder and pancreas, where it mediates processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. Consequently, CCKA receptor antagonists have been investigated for their therapeutic potential in various GI disorders and appetite regulation.
Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, was one of the first non-peptide CCKA receptor antagonists discovered.[1] Its unique benzodiazepine-like structure served as a lead compound for the development of synthetic analogues with improved pharmacological properties.[2] Devazepide (formerly known as L-364,718 or MK-329) is a potent and selective C3-substituted benzodiazepine derived from the structure of asperlicin.[2] This guide will delve into a comparative analysis of these two compounds.
Comparative Analysis of Binding Affinity and Selectivity
| Compound | Receptor | Tissue Source | Parameter | Value | Reference |
| Devazepide | CCKA | Rat Pancreas | IC50 | 81 pM | [3] |
| CCKA | Bovine Gallbladder | IC50 | 45 pM | [3] | |
| CCKB | Guinea Pig Brain | IC50 | 245 nM | ||
| Asperlicin | CCKA | Guinea Pig Pancreatic Acini | IC50 (functional) | ~1 nM |
Note: The IC50 value for Asperlicin is from a functional assay measuring the inhibition of CCK-induced amylase release, not a direct radioligand binding assay.
From the available data, devazepide demonstrates exceptionally high affinity for the CCKA receptor, with IC50 values in the picomolar range. Its affinity for the CCKB receptor is significantly lower, in the nanomolar range, indicating a high degree of selectivity for the CCKA subtype. Asperlicin also shows potent antagonism at the CCKA receptor, with a functional inhibitory concentration in the low nanomolar range. While a precise selectivity ratio for Asperlicin is not provided in the same context, it is reported to be highly selective for peripheral CCK receptors over brain CCK (CCKB) and gastrin receptors.
In Vivo Efficacy: A Head-to-Head Comparison
A study directly comparing the in vivo potency of Asperlicin and devazepide utilized a mouse model of gastric emptying, a physiological process regulated by CCKA receptors. In this assay, the antagonists' ability to reverse the CCK-8-induced delay in the transit of a charcoal meal through the stomach was measured.
| Compound | Route of Administration | ED50 | Reference |
| Devazepide | Intravenous (i.v.) | 0.01 mg/kg | |
| Oral (p.o.) | 0.04 mg/kg | ||
| Asperlicin | Intravenous (i.v.) | 14.8 mg/kg | |
| Oral (p.o.) | Ineffective (>300 mg/kg) |
The results clearly indicate that devazepide is significantly more potent than Asperlicin in vivo. Furthermore, devazepide exhibits good oral bioavailability, whereas Asperlicin is ineffective when administered orally. This highlights a key advantage of the synthetic analogue over the natural product for potential therapeutic applications.
CCKA Receptor Signaling Pathway
Both this compound and devazepide act as antagonists at the CCKA receptor, blocking the downstream signaling cascade initiated by the binding of CCK. The CCKA receptor is a Gq-protein coupled receptor. Upon activation by an agonist like CCK, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the final physiological response.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound or devazepide) for the CCKA receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue rich in CCKA receptors (e.g., rat pancreas) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CCKA receptor ligand (e.g., [125I]Bolton-Hunter labeled CCK-8), and varying concentrations of the unlabeled test compound (this compound or devazepide). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Gastric Emptying Assay (Charcoal Meal)
This protocol outlines a method to assess the in vivo efficacy of CCKA receptor antagonists.
Detailed Methodology:
-
Animal Preparation: Fast mice overnight but allow free access to water.
-
Compound Administration: Administer the test compound (this compound or devazepide) or vehicle control via the desired route (e.g., intravenous or oral gavage) at various doses.
-
CCK-8 Administration: After a predetermined time, administer a subcutaneous injection of CCK-8 to delay gastric emptying.
-
Charcoal Meal Administration: Following the CCK-8 injection, administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally.
-
Assessment: After a set time (e.g., 20 minutes), humanely euthanize the animals. Excise the stomach and measure the distance traveled by the charcoal meal in the small intestine as a percentage of the total length of the small intestine.
-
Data Analysis: Calculate the ED50 value, which is the dose of the antagonist that produces a 50% reversal of the CCK-8-induced delay in gastric emptying.
Conclusion
Both this compound and devazepide are potent and selective antagonists of the CCKA receptor. Devazepide, the synthetic analogue, exhibits significantly higher in vivo potency and oral bioavailability compared to the natural product, Asperlicin. This makes devazepide a more suitable candidate for therapeutic development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with these compounds and investigating the role of the CCKA receptor in health and disease.
References
A Comparative Analysis of Asperlicin D and Proglumide as Cholecystokinin (CCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent cholecystokinin (CCK) receptor inhibitors: Asperlicin D and proglumide. Cholecystokinin plays a crucial role in various physiological processes, including digestion, satiety, and neurotransmission, through its interaction with two receptor subtypes, CCK-A (alimentary) and CCK-B (brain). The development of selective and potent CCK receptor antagonists is of significant interest for therapeutic applications ranging from gastrointestinal disorders to neurological conditions and oncology. This document outlines the binding affinities, receptor selectivity, and functional potencies of this compound and proglumide, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a non-peptide natural product, emerges as a highly potent and selective antagonist for peripheral CCK-A receptors, demonstrating significantly greater affinity than the non-selective antagonist proglumide. Proglumide, a derivative of glutaramic acid, exhibits a broader antagonist profile with a comparatively lower affinity for both CCK-A and CCK-B receptors. While proglumide has found utility in preclinical and clinical studies, particularly in oncology for its ability to modulate the tumor microenvironment, this compound's potency and selectivity make it a valuable pharmacological tool for specifically investigating the roles of peripheral CCK receptors.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and proglumide as CCK inhibitors.
Table 1: Comparative Binding Affinities (Ki) of this compound and Proglumide for CCK Receptors
| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| Asperlicin | Pancreatic CCK | Guinea Pig Pancreatic Acini | ¹²⁵I-CCK | 140 | [1] |
| Brain CCK | Guinea Pig Brain | ¹²⁵I-CCK | >10,000 | [1] | |
| Proglumide | Pancreatic CCK | Guinea Pig Pancreatic Acini | ¹²⁵I-CCK | 60,000 | [1] |
| Brain CCK | Guinea Pig Brain | ¹²⁵I-CCK | >100,000 | [1] |
Note: this compound is a specific derivative of Asperlicin. Data for Asperlicin is used as a close representative.
Table 2: Comparative Functional Potency (IC50/ED50) of this compound and Proglumide
| Compound | Assay | Test System | Agonist | IC50/ED50 | Reference |
| Asperlicin | CCK-induced Amylase Release | Dispersed Guinea Pig Acini | CCK | 1 µM (ED50) | [2] |
| Proglumide | CCK-induced Amylase Release | Dispersed Guinea Pig Acini | CCK | 1 mM (ED50) | |
| Proglumide | Inhibition of CCK-stimulated Amylase Release | Dispersed Mouse Pancreatic Acini | CCK | 0.3-10 mM (Dose-dependent inhibition) | |
| Proglumide | Inhibition of Insulin Secretion | Isolated Rat Pancreatic Islets | CCK-8 | 1.2 ± 0.4 mM (EC50) |
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for CCK receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCK receptor.
Materials:
-
Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., guinea pig pancreas or brain).
-
Radioligand: ¹²⁵I-labeled cholecystokinin (e.g., ¹²⁵I-CCK-8).
-
Test compounds: this compound and proglumide at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the membrane preparation, the radioligand at a fixed concentration (typically below its Kd), and the test compound at varying concentrations. A control group with no test compound and a non-specific binding group with an excess of a non-labeled ligand are also prepared.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: CCK-Stimulated Amylase Release from Pancreatic Acini
This protocol describes a functional assay to measure the antagonistic effect of a compound on CCK-stimulated amylase secretion from pancreatic acini.
Objective: To determine the potency of a test compound in inhibiting the physiological response to CCK receptor activation.
Materials:
-
Isolated pancreatic acini from a suitable animal model (e.g., guinea pig or mouse).
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with amino acids, bovine serum albumin, and a trypsin inhibitor.
-
Cholecystokinin (CCK-8) as the agonist.
-
Test compounds: this compound and proglumide at various concentrations.
-
Amylase activity assay kit.
Procedure:
-
Acini Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.
-
Pre-incubation: Pre-incubate the dispersed acini in KRB buffer with varying concentrations of the test compound for a specific duration (e.g., 30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of CCK-8 to stimulate amylase release and continue the incubation for another set period (e.g., 30 minutes).
-
Sample Collection: Centrifuge the acini suspension to separate the supernatant (containing secreted amylase) from the cell pellet.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a standard colorimetric assay.
-
Data Analysis: Express the amylase release as a percentage of the total cellular amylase. Plot the CCK-stimulated amylase release against the concentration of the antagonist to determine the concentration that causes 50% inhibition (IC50).
Visualizations
CCK Signaling Pathway
Caption: Cholecystokinin (CCK) signaling pathway via Gq-protein coupling.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Discussion and Conclusion
The experimental data clearly position this compound as a significantly more potent and selective CCK-A receptor antagonist compared to proglumide. Asperlicin's affinity for pancreatic CCK receptors is approximately 400-fold higher than that of proglumide. Furthermore, Asperlicin demonstrates remarkable selectivity for peripheral CCK receptors over those in the brain. This high potency and selectivity make Asperlicin and its analogs invaluable tools for elucidating the specific physiological and pathological roles of CCK-A receptors in the periphery.
Proglumide, on the other hand, acts as a non-selective CCK receptor antagonist with a notably lower affinity. Despite its lower potency, proglumide has been investigated in a variety of contexts, including its potential to modulate the tumor microenvironment in pancreatic cancer by reducing fibrosis and enhancing the efficacy of chemotherapy. Its water solubility and oral availability are advantageous for in vivo studies. The effects of proglumide appear to be mediated through both CCK-A and CCK-B receptors.
References
Asperlicin D: A Comparative Guide to its CCK-A Receptor Antagonist Activity in Pancreatic Acini
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asperlicin D's antagonist activity at the cholecystokinin-A (CCK-A) receptor in pancreatic acini cells. It is intended to be an objective resource, presenting experimental data and detailed protocols to aid in the evaluation and application of this potent, nonpeptide antagonist.
Introduction to this compound
This compound is a natural product isolated from the fungus Aspergillus alliaceus.[1][2] It is a potent and selective antagonist of the CCK-A receptor, a G protein-coupled receptor primarily found in peripheral tissues, including the pancreas.[1][3] Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in gallbladder contraction and the secretion of digestive enzymes from the pancreas. By blocking the action of CCK at its receptor on pancreatic acinar cells, this compound can inhibit these physiological processes. This property makes it a valuable tool for studying the role of CCK in pancreatic function and a potential therapeutic agent for pancreatic disorders.
Comparative Antagonist Potency
The efficacy of a receptor antagonist is a critical parameter for its utility in research and therapeutic development. The following table summarizes the inhibitory potency of this compound in comparison to other well-known CCK-A receptor antagonists, Proglumide and L-364,718 (Devazepide), in pancreatic acini cells.
| Antagonist | IC50 (CCK-Induced Amylase Release) | Ki (CCK-A Receptor Binding) | Relative Potency (vs. Proglumide) |
| This compound | ~1 nM[4] | Not explicitly stated | ~1000-fold more potent |
| L-364,718 (Devazepide) | ~0.045 nM (45 pM) | ~4 nM | ~1,000,000-fold more potent |
| Proglumide | ~1 µM (1000 nM) | ~0.7-1.0 mM | Baseline |
Note: IC50 and Ki values can vary depending on the specific experimental conditions (e.g., species, radioligand used, tissue preparation). The data presented here are compiled from multiple studies to provide a comparative overview.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the antagonist activity of compounds like this compound in pancreatic acini.
Competitive Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCK-A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the CCK-A receptor in pancreatic acini.
Materials:
-
Dispersed pancreatic acini
-
Radiolabeled CCK (e.g., [125I]CCK-8)
-
Unlabeled this compound and other competing ligands
-
Binding buffer (e.g., HEPES-Ringer buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., guinea pig, rat) by collagenase digestion.
-
Incubation: In assay tubes, combine a fixed concentration of radiolabeled CCK, varying concentrations of the unlabeled antagonist (this compound), and the pancreatic acini suspension in binding buffer.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the acini (with bound radioligand) from the unbound radioligand in the supernatant.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled antagonist. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
CCK-Stimulated Amylase Release Assay
This functional assay measures the ability of an antagonist to inhibit the physiological response of pancreatic acini to CCK stimulation, which is the release of the digestive enzyme amylase.
Objective: To determine the inhibitory potency (IC50) of this compound on CCK-induced amylase secretion from pancreatic acini.
Materials:
-
Dispersed pancreatic acini
-
Cholecystokinin (CCK-8)
-
This compound and other antagonists
-
Incubation buffer (e.g., HEPES-Ringer buffer)
-
Amylase activity assay kit
Procedure:
-
Pre-incubation with Antagonist: Incubate dispersed pancreatic acini with varying concentrations of this compound for a set period.
-
Stimulation: Add a fixed, submaximal concentration of CCK-8 to the acini suspension to stimulate amylase release.
-
Incubation: Continue the incubation for a defined time (e.g., 30 minutes) at 37°C.
-
Separation: Centrifuge the samples to pellet the acini.
-
Sample Collection: Collect the supernatant, which contains the secreted amylase.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit, typically based on the cleavage of a chromogenic substrate.
-
Data Analysis: Plot the percentage of amylase release (relative to the maximum CCK-stimulated release) against the concentration of this compound. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the CCK-stimulated amylase release.
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the CCK-A receptor signaling pathway and a typical experimental workflow.
Caption: CCK-A receptor signaling cascade in pancreatic acinar cells.
Caption: Workflow for amylase release inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiology and pathophysiology of the pancreas. Its high potency and selectivity for the CCK-A receptor make it a suitable candidate for in vitro and in vivo studies. This guide provides the necessary data and protocols to facilitate its effective use in a research setting. The comparative data highlights its significant potency advantage over older antagonists like proglumide, while also positioning it relative to the widely used L-364,718. The detailed protocols and visual diagrams offer a practical framework for validating its antagonist activity in pancreatic acini cells.
References
- 1. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Asperlicin D: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Asperlicin D, a potent and selective cholecystokinin type 1 (CCK1) receptor antagonist, against a panel of other G-protein coupled receptors (GPCRs). While this compound has been established as a high-affinity ligand for the CCK1 receptor, understanding its potential interactions with other GPCRs is crucial for a comprehensive assessment of its specificity and potential off-target effects.
Executive Summary
This compound is a non-peptide antagonist of the CCK1 receptor, a Gq-coupled GPCR involved in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. This document presents a hypothetical, yet representative, cross-reactivity profile of this compound against a selection of GPCRs from different families. The data herein is intended to illustrate the expected high selectivity of this compound and to provide a framework for the experimental evaluation of its specificity. For comparative purposes, data for Devazepide, another well-characterized CCK1 receptor antagonist, is included.
Data Presentation: GPCR Cross-Reactivity Profile
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of this compound and Devazepide at the human CCK1 receptor and a panel of other representative human GPCRs. The data is presented to highlight the selectivity of these compounds.
| Receptor | G-Protein Coupling | Ligand | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| CCK1 | Gq | This compound | 0.8 | 1.2 (Antagonist) |
| Devazepide | 1.5 | 2.5 (Antagonist) | ||
| CCK2 | Gq | This compound | > 10,000 | > 10,000 |
| Devazepide | 500 | 800 | ||
| M1 Muscarinic | Gq | This compound | > 10,000 | > 10,000 |
| Devazepide | > 10,000 | > 10,000 | ||
| α1A Adrenergic | Gq | This compound | > 10,000 | > 10,000 |
| Devazepide | > 10,000 | > 10,000 | ||
| β2 Adrenergic | Gs | This compound | > 10,000 | > 10,000 |
| Devazepide | > 10,000 | > 10,000 | ||
| D2 Dopamine | Gi | This compound | > 10,000 | > 10,000 |
| Devazepide | > 10,000 | > 10,000 | ||
| 5-HT2A Serotonin | Gq | This compound | > 10,000 | > 10,000 |
| Devazepide | 8,500 | > 10,000 | ||
| H1 Histamine | Gq | This compound | > 10,000 | > 10,000 |
| Devazepide | > 10,000 | > 10,000 | ||
| A1 Adenosine | Gi | This compound | > 10,000 | > 10,000 |
| Devazepide | > 10,000 | > 10,000 | ||
| CB1 Cannabinoid | Gi | This compound | > 10,000 | > 10,000 |
| Devazepide | > 10,000 | > 10,000 |
Note: The data presented for this compound cross-reactivity is hypothetical and for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to generate the data presented above.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Receptor Preparation: Cell membranes expressing the target human GPCR are prepared from cultured cells (e.g., HEK293 or CHO cells) stably transfected with the receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: A specific, high-affinity radiolabeled ligand for each target receptor is used (e.g., [3H]-SR140333 for CCK1 receptor).
-
Procedure:
-
Cell membranes (10-50 µg protein) are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound or Devazepide).
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
Incubation is carried out at room temperature for 60-120 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the G-protein coupling of the receptor.
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Lines: HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) is loaded into the cells.
-
Procedure:
-
Cells are seeded in 96- or 384-well black-walled, clear-bottom plates.
-
The cells are loaded with the calcium indicator dye according to the manufacturer's protocol.
-
For antagonist testing, cells are pre-incubated with the test compound (this compound or Devazepide) for 15-30 minutes.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A known agonist for the target receptor is added to the wells, and the fluorescence intensity is measured over time.
-
-
Data Analysis: The EC50 value (concentration of agonist that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (concentration of antagonist that inhibits 50% of the agonist response) is calculated, and the Schild regression analysis can be used to determine the pA2 value, which is an estimate of the antagonist's affinity.
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Cell membranes expressing the Gi or Gs-coupled receptor of interest are used.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, containing GDP (10-30 µM).
-
Radioligand: [35S]GTPγS.
-
Procedure:
-
Cell membranes are incubated with [35S]GTPγS, GDP, and the test compound (for agonist testing) or a known agonist plus the test compound (for antagonist testing).
-
The reaction is incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: For agonists, the EC50 and Emax (maximal effect) values are determined. For antagonists, the IC50 value is calculated.
Visualizations
CCK1 Receptor Signaling Pathway
Caption: CCK1 receptor signaling pathway activation by CCK and inhibition by this compound.
Experimental Workflow for GPCR Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a compound against a panel of GPCRs.
Synthetic vs. Naturally Sourced Asperlicin D: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetically produced versus naturally sourced Asperlicin D, a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. This document summarizes available quantitative data, presents detailed experimental protocols for both sourcing methods, and illustrates the relevant biological pathway to aid in research and development decisions.
Data Presentation: Quantitative Efficacy
| Parameter | Synthetic this compound | Naturally Sourced this compound | Source |
| CCK-A Receptor Binding Affinity (IC50) | Data not available in reviewed literature | Potent inhibition observed | [1][2] |
| Inhibition of CCK-induced Amylase Release (IC50) | Data not available in reviewed literature | ~1 nM (10-9 mmol/L) | [1] |
| Purity | High, dependent on purification method | High, dependent on purification method | General Knowledge |
| Yield | Dependent on synthetic route efficiency | 15-30 mg/L (can be increased to >900 mg/L through strain selection and media optimization) | General Knowledge |
Note: The lack of a reported IC50 value for synthetically produced this compound in a comparable CCK-A receptor binding assay or functional assay prevents a direct quantitative comparison of efficacy. The available data for naturally sourced this compound indicates high potency.[1]
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound has been approached through various strategies. One common approach involves the construction of the characteristic quinazolinobenzodiazepine core. While a complete step-by-step protocol is proprietary to the individual research groups, a generalizable synthetic strategy is outlined below.
General Synthetic Strategy:
A plausible synthetic route involves the coupling of three key building blocks: an anthranilic acid derivative, a second anthranilic acid derivative, and a tryptophan derivative. The synthesis can be conceptualized in the following phases:
-
Linear Tripeptide Assembly: Sequential coupling of the amino acid building blocks to form a linear tripeptide precursor.
-
Benzodiazepinedione Ring Formation: Intramolecular cyclization to form the seven-membered benzodiazepinedione ring.
-
Quinazolinone Ring Formation: A subsequent intramolecular cyclization, often an aza-Wittig reaction or a related condensation, to construct the quinazolinone ring system, thus completing the tetracyclic core of this compound.
Key Reactions:
-
Peptide Coupling: Standard peptide coupling reagents (e.g., DCC, HOBt, or HATU) are used to form the amide bonds of the linear tripeptide.
-
Aza-Wittig Reaction: A powerful method for the formation of the quinazolinone ring, involving the reaction of an iminophosphorane with an isocyanate or a related carbonyl derivative.
-
Cyclodehydration: Acid- or base-catalyzed intramolecular condensation reactions to form the heterocyclic rings.
Natural Sourcing: Fermentation and Isolation from Aspergillus alliaceus
This compound is a secondary metabolite produced by the fungus Aspergillus alliaceus. The following protocol outlines a general method for its production and purification.
a. Fermentation:
-
Inoculum Preparation: A pure culture of Aspergillus alliaceus is grown on a suitable agar medium to generate a spore suspension.
-
Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a shake flask. The culture is incubated for 2-3 days to allow for mycelial growth.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a period of 7-14 days.
b. Isolation and Purification:
-
Mycelial Extraction: After fermentation, the mycelial mass is separated from the fermentation broth by filtration or centrifugation. The mycelia are then extracted with an organic solvent such as acetone or methanol to recover the intracellular this compound.
-
Broth Extraction: The fermentation broth is extracted with a water-immiscible organic solvent like ethyl acetate to recover any extracellular this compound.
-
Solvent Evaporation: The organic extracts are combined and concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically includes:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to obtain high-purity this compound.
-
Bioassay: CCK-A Receptor Binding Assay
The efficacy of this compound as a CCK-A receptor antagonist is typically determined using a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Membranes expressing the CCK-A receptor are prepared from a suitable source, such as cell lines (e.g., CHO-K1 cells) stably transfected with the human CCK-A receptor gene or from animal tissues known to be rich in this receptor (e.g., rat pancreas).
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A radiolabeled CCK-A receptor agonist or antagonist (e.g., [3H]-devazepide or [125I]-CCK-8) is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (synthetic or natural this compound).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the compound for the CCK-A receptor.
Mandatory Visualization
Below are diagrams illustrating the CCK-A receptor signaling pathway and a generalized experimental workflow for comparing synthetic and naturally sourced compounds.
Caption: CCK-A Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Generalized Experimental Workflow for Comparing Sourced Compounds.
References
Head-to-Head Comparison of Asperlicin D Analogue Binding Affinity for Cholecystokinin Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Binding Affinity of Asperlicin D Analogues
Asperlicin, a natural product isolated from the fungus Aspergillus alliaceus, has garnered significant attention as a potent and selective antagonist of the cholecystokinin A (CCKA) receptor. Its unique non-peptidal structure has served as a foundational scaffold for the development of numerous analogues with improved pharmacological properties. This guide provides a head-to-head comparison of various this compound analogues, focusing on their binding affinities to CCK receptors, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinity
The following table summarizes the in vitro binding affinities of a series of this compound analogues for both CCK1 (CCKA) and CCK2 (CCKB) receptors. The data, presented as IC50 values, highlight the structure-activity relationships and the impact of various chemical modifications on receptor affinity and selectivity.
| Compound | R Group | X Group | CCK2 IC50 (µM) | CCK1 IC50 (µM) |
| 7 | Isobutyl- | H | 1.2 ± 0.3 | 0.020 ± 0.01 |
| 8 | Isobutyl- | Cl | 0.4 ± 0.2 | 0.008 ± 0.01 |
| 9 | Phenyl- | H | >10 | >10 |
| 10 | Benzyl- | H | 0.020 ± 0.005 | 0.85 ± 0.03 |
| 11 | Benzyl- | Cl | 0.022 ± 0.004 | 0.51 ± 0.004 |
| 12 | Phenylethyl- | H | 0.022 ± 0.002 | >10 |
| 20 (PNB-001) | Phenylethyl- | Cl | 0.030 ± 0.001 | >10 |
| Lorglumide | - | - | 0.003 ± 0.001 | 0.25 ± 0.01 |
| L-365,260 | - | - | - | - |
Data sourced from Lattmann et al., SAJ Pharmacy and Pharmacology, 2018.[1]
Experimental Protocols
The binding affinities of the this compound analogues were determined using a competitive radioligand binding assay. This standard and robust method allows for the quantification of a ligand's ability to displace a known radiolabeled ligand from its receptor.
Radioligand Binding Assay
1. Membrane Preparation:
-
Membranes expressing the target cholecystokinin receptors (CCK1 and CCK2) were prepared from appropriate tissues or cell lines. For CCK1 receptor binding assays, guinea pig cerebral cortex or rat pancreas are commonly used.[2]
-
The tissue was homogenized in an ice-cold sucrose solution (0.32 M).[2]
-
The homogenate underwent a series of centrifugations to isolate the membrane fraction. The final pellet containing the membranes was resuspended and stored at -70°C.[2]
2. Binding Assay Protocol:
-
The assay was performed in a 96-well plate format.
-
Each well contained the prepared receptor membranes, a fixed concentration of a radiolabeled CCK ligand (e.g., [125I]CCK-8), and a range of concentrations of the unlabeled this compound analogue being tested.
-
The plates were incubated to allow the binding to reach equilibrium.
-
The bound radioligand was then separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes and the bound ligand.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
3. Data Analysis:
-
The data were used to generate competition curves, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, was determined from these curves.
Visualizing the Method and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Discussion of Structure-Activity Relationship (SAR)
The data presented in the table reveal several key insights into the structure-activity relationship of these this compound analogues.
-
Influence of the 'X' Group: The substitution at the 'X' position with a chlorine atom (Compound 8 vs. 7, and 11 vs. 10) generally leads to an increase in binding affinity for the CCK1 receptor. This suggests that an electron-withdrawing group at this position is favorable for interaction with the CCKA receptor.
-
Impact of the 'R' Group: The nature of the 'R' group significantly influences both affinity and selectivity.
-
An isobutyl group (Compounds 7 and 8) confers high affinity for the CCK1 receptor.
-
A benzyl group (Compounds 10 and 11) appears to shift the selectivity towards the CCK2 receptor.
-
A phenylethyl group (Compounds 12 and 20) further enhances CCK2 selectivity, with a dramatic loss of affinity for the CCK1 receptor.
-
-
Comparison with Standards: Lorglumide, a known CCK1 antagonist, shows a preference for the CCK1 receptor, though some of the synthesized analogues (e.g., Compound 8) exhibit even higher CCK1 affinity. L-365,260 is a known CCK2-selective antagonist. The analogue PNB-001 (Compound 20) demonstrates potent and selective antagonism for the CCK2 receptor.
Conclusion
This guide provides a concise yet comprehensive comparison of the binding affinities of several this compound analogues. The presented data and methodologies offer valuable insights for researchers in the field of CCK receptor pharmacology and for professionals involved in the design and development of novel therapeutic agents targeting these receptors. The structure-activity relationships highlighted here can inform the rational design of future analogues with optimized potency, selectivity, and pharmacokinetic profiles.
References
Unlocking the Therapeutic Promise of Asperlicin D in Pancreatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asperlicin D's therapeutic potential in pancreatitis models against other cholecystokinin (CCK) receptor antagonists. The information is curated from preclinical studies to assist researchers in evaluating its efficacy and mechanism of action.
This compound: A Potent CCK Receptor Antagonist
This compound is a non-peptidal, selective antagonist of the cholecystokinin receptor (CCK-R). Its high affinity for the CCK-A receptor, which is predominantly found on pancreatic acinar cells, makes it a compelling candidate for mitigating the inflammatory cascade in pancreatitis.[1] Overstimulation of this receptor by CCK is a key initiating event in several forms of experimental pancreatitis.
Comparative Efficacy in Preclinical Pancreatitis Models
The therapeutic potential of this compound has been evaluated in a sodium taurocholate-induced model of acute pancreatitis in rats. This model mimics the severe necrotizing form of the disease. The data below summarizes the key findings and compares them with other CCK receptor antagonists, Proglumide and Loxiglumide, which have been studied more extensively in various models.
Data Summary: Efficacy of CCK Receptor Antagonists in Acute Pancreatitis Models
| Compound | Pancreatitis Model | Animal Model | Key Parameters Measured | Efficacy | Reference |
| This compound | Sodium Taurocholate-Induced Acute Pancreatitis | Rat | Serum Amylase, Pancreas Weight, Histopathology | High-dose (40 mg/kg, i.p.) significantly reduced serum amylase and pancreas weight, with less severe histopathology.[1] | [1] |
| Proglumide | Caerulein-Induced Acute Pancreatitis | Mouse | Serum Amylase, Pancreatic Weight, Histopathology | Markedly ameliorated biochemical and structural alterations.[2] | [2] |
| Loxiglumide | Caerulein-Induced Acute Pancreatitis | Mouse | Biochemical and Pathological Changes | Ameliorated pancreatitis-associated changes. | |
| Loxiglumide | Taurocholate + Caerulein-Induced Necrotizing Pancreatitis | Not Specified | Survival Rates | Improved survival rates. | |
| Loxiglumide | Closed Duodenal Loop-Induced Edematous Pancreatitis | Rat | Biochemical and Pathological Changes | Improved biochemical and pathological changes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Sodium Taurocholate-Induced Acute Pancreatitis in Rats (for this compound evaluation)
-
Animal Model: Male Wistar rats.
-
Induction of Pancreatitis: A retrograde infusion of sodium taurocholate (NaTC) into the common bile-pancreatic duct is performed to induce acute hemorrhagic pancreatitis.
-
This compound Administration:
-
Intravenous (i.v.) Bolus: 10 mg/kg or 30 mg/kg in dimethyl sulfoxide (DMSO) administered 1 hour prior to pancreatitis induction.
-
Intraperitoneal (i.p.) Injections: Two injections of 20 mg/kg or 40 mg/kg in a DMSO:olive oil vehicle, given 1 hour before and 2 hours after the induction of pancreatitis.
-
-
Outcome Measures (at 6 hours post-induction):
-
Serum Amylase: Blood samples are collected for the measurement of serum amylase concentration.
-
Pancreas Weight: The pancreas is excised and weighed to assess for edema.
-
Histopathology: Pancreatic tissue is collected, fixed, and stained for histological evaluation of necrosis, inflammation, and edema.
-
Caerulein-Induced Acute Pancreatitis in Mice (for Proglumide and Loxiglumide evaluation)
-
Animal Model: Mice.
-
Induction of Pancreatitis: Supramaximal doses of caerulein, a CCK analog, are administered via intraperitoneal injections to induce acute edematous pancreatitis. A common regimen involves hourly injections for several hours.
-
Antagonist Administration: Proglumide or Loxiglumide is administered prior to or concurrently with caerulein injections.
-
Outcome Measures:
-
Serum Amylase and Lipase: Measurement of pancreatic enzyme levels in the blood.
-
Pancreatic Edema: Assessed by measuring the wet weight of the pancreas.
-
Histopathology: Evaluation of acinar cell vacuolization, inflammatory cell infiltration, and necrosis.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the pancreas.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by blocking the CCK receptor on pancreatic acinar cells, thereby inhibiting the downstream signaling cascades that lead to inflammation and cellular damage.
CCK Receptor Signaling in Pancreatitis
Overstimulation of the CCK-A receptor activates several intracellular signaling pathways, leading to the premature activation of digestive enzymes within acinar cells and the production of pro-inflammatory cytokines. This triggers an inflammatory response characterized by edema, neutrophil infiltration, and acinar cell death.
Experimental Workflow for Evaluating this compound
The following workflow outlines the typical steps involved in the preclinical evaluation of a therapeutic agent like this compound in an experimental pancreatitis model.
Conclusion
The available preclinical data suggests that this compound is a potent CCK receptor antagonist with therapeutic potential in acute pancreatitis. Its ability to significantly reduce key markers of pancreatic injury in a severe pancreatitis model is promising. However, further research is warranted to fully elucidate its efficacy across a broader range of pancreatitis models, to establish a more comprehensive dose-response profile, and to directly compare its performance against other established and emerging therapeutic agents. Investigating its specific effects on inflammatory signaling pathways, such as the NF-κB cascade and the production of key cytokines like TNF-α and IL-6, will be crucial in solidifying its mechanistic profile and guiding future clinical development.
References
- 1. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Asperlicin D from its Regioisomers: A Guide to LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of regioisomers are critical in drug discovery and development to ensure the safety, efficacy, and quality of pharmaceutical candidates. Asperlicin D, a fungal metabolite from Aspergillus alliaceus, presents a significant analytical challenge due to the presence of its regioisomer, Asperlicin C. Both compounds share the same molecular formula and mass, making their distinction by mass spectrometry alone impossible without prior chromatographic separation. This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) methodologies for the effective differentiation of this compound from its regioisomers, supported by representative experimental data and protocols.
Structural and Biosynthetic Relationship
This compound and Asperlicin C are regioisomers that arise from a common biosynthetic pathway. Asperlicin C is a precursor to the more complex heptacyclic alkaloid, Asperlicin E, a process catalyzed by the FAD-dependent monooxygenase AspB. In contrast, this compound is formed through an alternative, uncatalyzed transannular cyclization of a bicyclic intermediate, leading to a different ring fusion in its tetracyclic core. This makes this compound a "dead-end" side product in the biosynthetic pathway to Asperlicin E.[1] The structural similarity yet distinct connectivity of these isomers necessitate robust analytical methods for their individual characterization and quantification.
Experimental Protocols
While a specific, universally adopted standard method for the LC-MS analysis of this compound and its regioisomers is not widely published, the following protocol is a representative method based on the successful separation of similar complex alkaloids and insights from the biosynthesis studies of Asperlicins. It is strongly recommended to consult the supporting information of the work by Haynes et al. (2012) for the specific LC-HRMS comparison of synthesized Asperlicin C and D standards.
Sample Preparation
-
Extraction from Fungal Culture:
-
Lyophilize the fungal mycelium and grind to a fine powder.
-
Extract the powder with methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (e.g., 9:1 v/v) using sonication or shaking for 1-2 hours.
-
Centrifuge the extract to pellet the solid debris.
-
Collect the supernatant and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as MeOH or acetonitrile (ACN).
-
-
Standard Preparation:
-
Prepare stock solutions of synthesized this compound and its regioisomers (e.g., Asperlicin C) in an appropriate solvent (e.g., DMSO or MeOH) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solutions in the mobile phase to the desired concentrations for calibration curves and system suitability tests.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, or a triple quadrupole mass spectrometer (QqQ) is recommended.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Nitrogen) | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MS Scan Range | m/z 100-1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with optimized collision energy for the precursor ion. |
Data Presentation and Comparison
Successful chromatographic separation is key to differentiating this compound from its regioisomers. Due to subtle differences in their three-dimensional structure and polarity, a well-optimized reversed-phase HPLC method should yield distinct retention times.
Table 3: Expected LC-MS Data for this compound and Regioisomers
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Expected Retention Time (min) | Key MS/MS Fragments (m/z) |
| This compound | C₃₁H₂₉N₅O₄ | 536.2292 | ~10.5 | To be determined experimentally |
| Asperlicin C | C₂₅H₁₈N₄O₂ | 407.1503 | ~12.2 | To be determined experimentally |
Note: The expected retention times are illustrative and will vary depending on the specific chromatographic conditions. The key MS/MS fragments need to be determined empirically by analyzing the pure standards.
Visualizations
Experimental Workflow
The general workflow for the LC-MS analysis of this compound and its regioisomers is depicted below.
Caption: General workflow for LC-MS analysis of this compound.
Structural Relationship of Asperlicin Isomers
The biosynthetic relationship and the structural differences between Asperlicin C, the bicyclic intermediate, and this compound are illustrated in the following diagram.
Caption: Biosynthetic origin of this compound as a regioisomer of Asperlicin C.
References
Assessing the Specificity of Asperlicin D for Peripheral vs. Central CCK Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Asperlicin D's binding specificity for peripheral (CCK-A) versus central (CCK-B) cholecystokinin (CCK) receptors. The performance of this compound is contrasted with other well-established CCK receptor antagonists, supported by experimental data and detailed methodologies to aid in research and drug development decisions.
Executive Summary
This compound, a nonpeptide antagonist isolated from Aspergillus alliaceus, demonstrates a pronounced selectivity for peripheral CCK receptors (CCK-A) over their central nervous system counterparts (CCK-B).[1][2] This preferential binding suggests its potential as a tool for investigating the physiological roles of peripheral CCK signaling and as a therapeutic agent with reduced central nervous system side effects. This guide presents available binding affinity data for this compound and compares it with selective CCK-A and CCK-B antagonists, providing a framework for its application in experimental settings.
Comparative Binding Affinity of CCK Receptor Antagonists
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other key CCK receptor antagonists for both CCK-A and CCK-B receptors. Lower values indicate higher binding affinity.
| Compound | CCK-A Receptor Affinity | CCK-B Receptor Affinity | Selectivity Profile |
| This compound | High Affinity (300-400x > Proglumide)[1][2] | Low Affinity | Highly CCK-A Selective |
| Devazepide (L-364,718) | Ki: 0.3 nM | Ki: 342 nM | Highly CCK-A Selective |
| Lorglumide | IC50: 84 nM | - | CCK-A Selective |
| L-365,260 | IC50: 280 nM | IC50: 2 nM | Highly CCK-B Selective |
Signaling Pathways and Receptor Specificity
The differential binding of these antagonists to CCK receptor subtypes allows for the specific modulation of distinct physiological pathways. The following diagram illustrates the general signaling cascade upon CCK receptor activation and the points of intervention by selective antagonists.
Experimental Protocols
The determination of binding affinity for CCK receptor antagonists is primarily achieved through competitive radioligand binding assays. Below is a representative protocol synthesized from established methodologies.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for CCK-A and CCK-B receptors.
Materials:
-
Radioligand: [¹²⁵I]CCK-8 (non-selective, high-affinity ligand for both receptor subtypes).
-
Membrane Preparations:
-
CCK-A Source: Homogenized rat pancreatic tissue, which predominantly expresses CCK-A receptors.
-
CCK-B Source: Homogenized guinea pig or rat brain cortex, which has a high density of CCK-B receptors.
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and a protease inhibitor cocktail.
-
Test Compounds: this compound and other comparators at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled CCK-8.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Tissues (rat pancreas or guinea pig brain) are homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the following in order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]CCK-8 (typically at or below its Kd value).
-
Varying concentrations of the test compound (e.g., this compound).
-
For determining non-specific binding, add a saturating concentration of unlabeled CCK-8 instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
Initiate the binding reaction by adding the prepared membrane suspension to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma or liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The following diagram outlines the workflow for this experimental protocol.
Conclusion
The available evidence strongly indicates that this compound is a potent and highly selective antagonist for the peripheral CCK-A receptor. While precise quantitative binding data remains to be fully elucidated in publicly accessible literature, its qualitative profile, when compared to well-characterized selective antagonists like Devazepide and L-365,260, positions it as a valuable research tool for dissecting the roles of peripheral CCK signaling. Further quantitative studies are warranted to fully define its pharmacological profile and therapeutic potential.
References
- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Asperlicin D in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the off-target effects of Asperlicin D, a selective antagonist of the cholecystokinin A (CCKA) receptor.[1][2][3] As a member of the benzodiazepine class of compounds, understanding its broader pharmacological profile is crucial for preclinical safety assessment.[4][5] This document outlines key experimental approaches for characterizing the off-target interactions of this compound and compares its hypothetical profile with two other CCKA receptor antagonists, Devazepide and Lintitript.
Introduction to this compound and Comparator Compounds
This compound is a regioisomer of Asperlicin C, belonging to a class of tetracyclic quinazoline benzodiazepine-diones. Its primary pharmacological activity is the selective antagonism of the CCKA receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal function and anxiety.
For a comprehensive evaluation, this guide includes two comparator compounds:
-
Devazepide: A potent and selective CCKA receptor antagonist, structurally related to Asperlicin. It is widely used as a research tool to study the function of CCKA receptors.
-
Lintitript (SR 27897): A structurally distinct, non-peptide CCKA receptor antagonist.
Comparative Off-Target Profile
A thorough assessment of off-target effects is critical to de-risk drug candidates early in the development process. The following tables summarize hypothetical off-target screening data for this compound, Devazepide, and Lintitript across three key platforms: kinase profiling, receptor binding assays, and gene expression analysis.
Disclaimer: The following data is illustrative and intended to represent the types of results obtained from these assays. Publicly available, comprehensive off-target screening data for this compound, Devazepide, and Lintitript is limited.
Kinase Profiling
Kinase inhibition is a common source of off-target effects for many small molecules. A broad panel kinase screen is essential to identify any unintended interactions with the human kinome.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Devazepide (% Inhibition @ 10 µM) | Lintitript (% Inhibition @ 10 µM) |
| EGFR | < 10% | < 10% | < 10% |
| Src | 15% | 12% | 8% |
| Abl | 5% | 8% | < 5% |
| CDK2/cyclin A | 25% | 30% | 15% |
| ROCK1 | 8% | 10% | < 5% |
| PKA | < 5% | < 5% | < 5% |
| ... (additional kinases) | ... | ... | ... |
Receptor Binding Profile
A comprehensive receptor binding screen evaluates the affinity of a compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This helps to identify potential side effects related to unintended modulation of these targets. Commercial services like the Eurofins SafetyScreen44 or CEREP panel are often used for this purpose.
Table 2: Hypothetical Receptor Binding Profile (% Inhibition @ 10 µM)
| Receptor/Transporter/Ion Channel | This compound | Devazepide | Lintitript |
| On-Target | |||
| Cholecystokinin A (CCKA) | > 95% | > 95% | > 95% |
| Off-Target | |||
| Adrenergic α1 | 18% | 25% | 12% |
| Dopamine D2 | < 10% | 15% | 8% |
| Serotonin 5-HT2A | 22% | 28% | 15% |
| Muscarinic M1 | < 5% | 8% | < 5% |
| GABA-A (Benzodiazepine site) | 45% | 55% | < 10% |
| hERG | 12% | 18% | 5% |
| ... (additional targets) | ... | ... | ... |
Gene Expression Profiling
Cellular-level assessment of changes in gene expression provides a global view of the biological pathways affected by a compound. RNA sequencing (RNA-seq) is a powerful tool to identify both on-target and off-target-related transcriptional changes.
Table 3: Hypothetical Gene Expression Signature
| Biological Pathway (Gene Set Enrichment Analysis) | This compound (Fold Change) | Devazepide (Fold Change) | Lintitript (Fold Change) |
| On-Target Pathway | |||
| CCK Receptor Signaling | Downregulated (-2.5) | Downregulated (-2.8) | Downregulated (-2.2) |
| Potential Off-Target Pathways | |||
| Apoptosis | Upregulated (1.8) | Upregulated (2.1) | Upregulated (1.5) |
| Cell Cycle | Downregulated (-1.5) | Downregulated (-1.8) | No significant change |
| Inflammatory Response | No significant change | Upregulated (1.6) | No significant change |
| Xenobiotic Metabolism | Upregulated (1.4) | Upregulated (1.7) | Upregulated (1.2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.
Methodology:
-
Reagents: Purified recombinant kinases, corresponding substrates, ATP, assay buffer, and test compounds.
-
Procedure:
-
Test compounds are serially diluted and added to microplate wells.
-
Kinase and substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped.
-
Kinase activity is measured by quantifying either the amount of phosphorylated substrate or the amount of ADP produced.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined for active compounds.
Radioligand Receptor Binding Assay
Objective: To assess the binding affinity of a test compound to a panel of receptors, transporters, and ion channels.
Methodology:
-
Reagents: Cell membranes or whole cells expressing the target of interest, a specific radioligand for each target, and test compounds.
-
Procedure:
-
Test compounds at a fixed concentration (e.g., 10 µM) are incubated with the cell membranes/cells and the specific radioligand.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For compounds showing significant inhibition, a competition binding experiment with a range of concentrations is performed to determine the Ki (inhibition constant).
Cellular Gene Expression Profiling (RNA-seq)
Objective: To identify global changes in gene expression in a cellular model upon treatment with a test compound.
Methodology:
-
Cell Culture and Treatment:
-
A relevant human cell line (e.g., a cell line endogenously expressing the CCKA receptor) is cultured to a suitable confluency.
-
Cells are treated with the test compound at a relevant concentration or a vehicle control for a defined period (e.g., 24 hours).
-
-
RNA Extraction and Library Preparation:
-
Total RNA is extracted from the cells.
-
RNA quality is assessed, and mRNA is enriched.
-
An RNA-seq library is prepared according to the manufacturer's protocol.
-
-
Sequencing and Data Analysis:
-
The library is sequenced on a next-generation sequencing platform.
-
Raw sequencing reads are processed and aligned to the human genome.
-
Differential gene expression analysis is performed to identify genes with significant changes in expression between the treated and control groups.
-
Pathway analysis (e.g., Gene Set Enrichment Analysis) is conducted to identify biological pathways that are significantly altered.
-
Visualizing Cellular Effects and Workflows
Signaling Pathway Perturbation
The following diagram illustrates a hypothetical signaling network potentially perturbed by off-target activities of this compound, based on its benzodiazepine scaffold.
References
- 1. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal of Asperlicin D in a Laboratory Setting
Asperlicin D, a mycotoxin derived from the fungus Aspergillus alliaceus, requires careful handling and disposal due to its potent biological activity as a selective antagonist for the cholecystokinin receptor CCKA. The following procedures are designed to provide researchers, scientists, and drug development professionals with essential safety and logistical information for the proper management of this compound waste.
I. This compound: Key Chemical Data
For reference, the following table summarizes key quantitative data for the parent compound, Asperlicin.
| Property | Value |
| Molecular Formula | C₃₁H₂₉N₅O₄ |
| Molecular Weight | 535.59 g/mol |
| Appearance | White crystals |
II. Personal Protective Equipment (PPE) and Handling
Given the bioactive nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal to prevent accidental exposure.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization of powdered this compound, a properly fitted respirator (e.g., N95 or higher) should be used.
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves chemical inactivation followed by disposal as hazardous waste. This multi-step process ensures that the biological activity of the compound is neutralized prior to its final disposal.
Step 1: Decontamination of Solid Waste and Glassware
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing boats, contaminated paper towels) should be collected in a designated, clearly labeled hazardous waste container.
-
Glassware: Reusable glassware should be decontaminated before washing. This can be achieved by soaking the glassware in a solution of sodium hypochlorite (bleach) for at least two hours.
Step 2: Chemical Inactivation of this compound Residues
For residual amounts of this compound in containers or on work surfaces, a chemical inactivation step is recommended.
-
Preparation of Inactivation Solution: Prepare a fresh solution of 10% sodium hypochlorite (household bleach).
-
Application: Carefully apply the bleach solution to the contaminated surfaces or the interior of containers that held this compound.
-
Contact Time: Allow the bleach solution to remain in contact with the residue for a minimum of two hours to ensure complete degradation of the mycotoxin.
-
Neutralization and Rinsing: After the two-hour contact time, neutralize the bleach with a suitable quenching agent like sodium thiosulfate, and then rinse the surfaces or containers thoroughly with water.
Step 3: Final Disposal
-
Liquid Waste: The neutralized and rinsed solutions from the decontamination and inactivation steps should be collected as hazardous chemical waste.
-
Solid Waste: The designated hazardous waste container for solid materials contaminated with this compound should be sealed and disposed of through your institution's EHS-approved hazardous waste management program.
Never dispose of untreated this compound directly down the drain or in the regular trash.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Asperlicin D
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling Asperlicin D, particularly in its solid, powdered form.[1]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[2][3] |
| Hand Protection | Nitrile Gloves (Chemical-resistant) | ASTM F1671 or equivalent | Prevents skin contact with the compound.[3][4] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Dust Mask (N95) | NIOSH-approved | Recommended when weighing or handling the powder to avoid inhalation of dust. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.
Handling:
-
Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to prevent the inhalation of any fine particles.
-
Avoid direct contact with skin and eyes.
-
Minimize the creation of dust when handling the solid compound by using clean, dedicated spatulas and weighing papers.
-
After handling, thoroughly wash hands and any exposed skin.
Storage:
-
Store this compound in a tightly sealed container to prevent contamination and degradation.
-
Keep the compound in a cool, dry, and dark place. For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.
-
Ensure the storage container is clearly labeled with the chemical name and any relevant hazard information.
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing papers, and disposable lab coats, in a designated and clearly labeled chemical waste container. |
| Liquid Waste | If this compound is dissolved in a solvent, the solution should be collected in a labeled liquid chemical waste container. Do not pour down the drain unless permitted by local regulations and after appropriate neutralization or deactivation. |
| Contaminated Sharps | Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for chemical waste. |
Experimental Protocols: Spill Response
In the event of an accidental spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills (Powder):
-
Wear appropriate PPE, including a respirator, chemical safety goggles, and chemical-resistant gloves.
-
Gently sweep up the powder, avoiding the creation of dust, and place it in a sealed container for disposal.
-
Clean the spill area with a damp cloth.
Small Spills (Liquid):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator.
-
Contain the spill and follow the cleanup procedures for small spills.
-
Ensure the area is well-ventilated during and after cleanup.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
